molecular formula C21H17N3O6 B15610474 OB-1-d3

OB-1-d3

Numéro de catalogue: B15610474
Poids moléculaire: 410.4 g/mol
Clé InChI: UJHGRDVYTTVJFD-BMSJAHLVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

OB-1-d3 is a useful research compound. Its molecular formula is C21H17N3O6 and its molecular weight is 410.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C21H17N3O6

Poids moléculaire

410.4 g/mol

Nom IUPAC

ethyl 5-[5-nitro-3-(trideuteriomethyl)imidazol-4-yl]oxy-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C21H17N3O6/c1-3-28-21(25)17-15-11-14(29-20-19(24(26)27)22-12-23(20)2)9-10-16(15)30-18(17)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3/i2D3

Clé InChI

UJHGRDVYTTVJFD-BMSJAHLVSA-N

Origine du produit

United States

Foundational & Exploratory

In-Depth Technical Guide to OB-1-d3: From Chemical Structure to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of OB-1-d3, a deuterated form of the fluorescent whitening agent OB-1, which has been identified as a potent modulator of the mechanosensitive ion channel regulator STOML3. This document details its chemical structure, physicochemical properties, and its significant biological activity, offering valuable insights for its application in research and drug development.

Chemical Structure and Properties

OB-1 is chemically known as 2,2'-(1,2-ethenediyldi-4,1-phenylene)bisbenzoxazole or 4,4′-Bis(2-benzoxazolyl)stilbene. The deuterated version, this compound, contains three deuterium (B1214612) atoms. While the exact positions of deuteration in commercially available this compound are not always specified, a likely structure involves deuteration of the methyl groups of the precursor, 4-methylbenzoxazole, which is used in one of the common synthesis routes for OB-1. This would place the deuterium atoms on the stilbene (B7821643) vinyl group, a common site for deuteration in stilbene derivatives.

Proposed Chemical Structure of this compound:

(Note: The above is a proposed structure based on common synthesis and deuteration methods. The exact location of the deuterium atoms may vary depending on the specific synthesis protocol.)

Physicochemical Data

Quantitative data for OB-1 is summarized in the table below. Data for this compound is limited, but its molecular weight is increased due to the presence of deuterium.

PropertyOB-1This compoundSource(s)
Chemical Name 2,2'-(1,2-ethenediyldi-4,1-phenylene)bisbenzoxazoleDeuterated 2,2'-(1,2-ethenediyldi-4,1-phenylene)bisbenzoxazole[1]
CAS Number 1533-45-5Not specified[1]
Molecular Formula C28H18N2O2C28H15D3N2O2[1]
Molecular Weight 414.45 g/mol Approx. 417.47 g/mol [1]
Appearance Bright greenish-yellow crystalline powderNot specified[2]
Melting Point 357-359 °CNot specified[2]
UV Absorption (λmax) 375 nm (in chloroform)Not specified
Fluorescence Emission (λmax) 435 nm (in chloroform)Not specified
Solubility Insoluble in water; soluble in organic solvents like toluene (B28343) and chloroform.Not specified[2]

Biological Activity: Inhibition of STOML3 Oligomerization

Beyond its industrial applications, OB-1 has been identified as a potent biological modulator. It acts as a blocker of the oligomerization of Stomatin-like protein 3 (STOML3). STOML3 is a crucial regulatory protein of mechanosensitive Piezo ion channels, which are involved in the sensation of touch and pain.

Signaling Pathway

The proposed mechanism of action of OB-1 involves its direct interference with the self-association of STOML3 proteins. This disruption of STOML3 oligomers, which are thought to be the functional units, leads to a reduction in the sensitivity of Piezo channels to mechanical stimuli. This, in turn, can alleviate mechanical hypersensitivity and pain.

STOML3_inhibition cluster_0 Normal Condition cluster_1 With OB-1 Treatment Mechanical_Stimulus Mechanical Stimulus Piezo_Channels Piezo Channels (Active) Mechanical_Stimulus->Piezo_Channels Activates Pain_Sensation Pain Sensation Piezo_Channels->Pain_Sensation Leads to STOML3_Oligomers STOML3 Oligomers STOML3_Oligomers->Piezo_Channels Sensitizes STOML3_Monomers STOML3 Monomers (Inactive) OB1 OB-1 OB1->STOML3_Oligomers Inhibits Oligomerization Reduced_Piezo_Activity Piezo Channels (Reduced Activity) STOML3_Monomers->Reduced_Piezo_Activity Reduced Sensitization Reduced_Pain Reduced Pain Reduced_Piezo_Activity->Reduced_Pain Leads to Mechanical_Stimulus_2 Mechanical Stimulus Mechanical_Stimulus_2->Reduced_Piezo_Activity Activates BiFC_Workflow Start Start: Hypothesis STOML3 forms oligomers Vector_Construction Vector Construction: STOML3-VN & STOML3-VC Start->Vector_Construction Cell_Culture Cell Culture (e.g., HEK293T) Vector_Construction->Cell_Culture Transfection Co-transfection of cells with both vectors Cell_Culture->Transfection Compound_Screening Addition of OB-1 (or other compounds) Transfection->Compound_Screening Incubation Incubation Compound_Screening->Incubation Fluorescence_Microscopy Fluorescence Microscopy Incubation->Fluorescence_Microscopy Data_Analysis Data Analysis: Quantification of fluorescence Fluorescence_Microscopy->Data_Analysis Conclusion Conclusion: OB-1 inhibits STOML3 oligomerization Data_Analysis->Conclusion

References

In Vitro Mechanism of Action of OB-1-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OB-1-d3, the deuterated analog of the small molecule OB-1, functions as a potent inhibitor of stomatin-like protein-3 (STOML3) oligomerization. This action directly modulates the activity of mechanosensitive ion channels, specifically Piezo1 and Piezo2, which are critical for the transduction of mechanical stimuli. In vitro studies have demonstrated that by preventing the self-association of STOML3, this compound effectively reduces mechanically-induced currents in a dose-dependent manner. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, including detailed experimental protocols, quantitative data, and visualizations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of STOML3 Oligomerization

The primary molecular target of this compound is STOML3, a membrane-associated protein known to regulate the sensitivity of mechanosensitive ion channels. STOML3 exists in an oligomeric state, which is crucial for its function. This compound acts by disrupting the self-association of STOML3 monomers, thereby inhibiting the formation of functional oligomers.[1][2] This inhibitory effect has also been observed on the self-association of other stomatin-domain proteins such as Stomatin, STOML1, and STOML2, but not podocin.[1][2]

The consequence of this oligomerization blockade is a reduction in the sensitivity of Piezo1 and Piezo2 channels to mechanical stimuli.[3] This manifests as a decrease in the amplitude of mechanically-induced currents in cells expressing these channels.

Quantitative Data Summary

The following table summarizes the key quantitative data from in vitro studies that characterize the potency and effect of OB-1 (the non-deuterated form of this compound).

ParameterValueCell Type / Assay ConditionReference
IC50 of OB-1 for reduction of mechanotransduction currents10 nMN2a cells[1]
Effective concentration of OB-1 for inhibition of STOML3 oligomerization10 µMCell-free in vitro assay

Signaling Pathway

The signaling pathway initiated by this compound is a linear cascade that ultimately results in the modulation of mechanosensitive ion channel activity.

OB1_d3_Signaling_Pathway cluster_inhibition Inhibition of Oligomerization OB1_d3 This compound STOML3_mono STOML3 Monomers OB1_d3->STOML3_mono STOML3_oligo STOML3 Oligomers STOML3_mono->STOML3_oligo Oligomerization Piezo Piezo1/2 Channels STOML3_oligo->Piezo Sensitization Mechanotransduction Reduced Mechanotransduction Piezo->Mechanotransduction Inhibition

Caption: this compound signaling pathway.

Key Experimental Protocols

High-Throughput Screening for STOML3 Oligomerization Inhibitors using Bimolecular Fluorescence Complementation (BiFC)

This assay was utilized in the initial discovery of OB-1. It relies on the principle that when two non-fluorescent fragments of a fluorescent protein are brought into proximity by the interaction of two proteins they are fused to, they can reconstitute a functional fluorescent protein.

Experimental Workflow:

BiFC_Workflow start Start constructs Construct Plasmids: STOML3-N-YFP STOML3-C-YFP start->constructs transfection Co-transfect HEK293 cells constructs->transfection incubation1 Incubate for 24h transfection->incubation1 compound_addition Add this compound (or library compounds) incubation1->compound_addition incubation2 Incubate for 3h compound_addition->incubation2 measurement Measure YFP fluorescence intensity incubation2->measurement analysis Analyze data to identify inhibitors measurement->analysis end End analysis->end Oligo_Workflow start Start protein_prep Purify recombinant STOML3 protein start->protein_prep incubation Incubate STOML3 with This compound or vehicle protein_prep->incubation crosslinking Add cross-linking agent (e.g., glutaraldehyde) incubation->crosslinking sds_page SDS-PAGE and Western Blot crosslinking->sds_page analysis Analyze band intensity for monomers vs. oligomers sds_page->analysis end End analysis->end Ephys_Workflow start Start cell_prep Culture N2a cells on coverslips start->cell_prep transfection Transfect with Piezo1/2 and STOML3 plasmids cell_prep->transfection incubation Incubate with this compound (e.g., 10 nM) for 3h transfection->incubation patch_clamp Perform whole-cell patch-clamp recording incubation->patch_clamp stimulation Apply mechanical stimulus with a fire-polished pipette patch_clamp->stimulation recording Record inward currents stimulation->recording analysis Analyze current amplitude and kinetics recording->analysis end End analysis->end

References

An In-depth Technical Guide to the Synthesis and Characterization of Deuterated Optical Brightener OB-1 (OB-1-d3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to OB-1 and the Rationale for Deuteration

Optical Brightener OB-1, chemically known as 4,4′-Bis(2-benzoxazolyl)stilbene, is a fluorescent whitening agent widely used to enhance the whiteness of polymers and textiles.[1][2] It functions by absorbing ultraviolet light and re-emitting it as blue light, which counteracts the natural yellowing of materials.[3][4]

The deuteration of organic molecules, or the replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), is a powerful technique used in various scientific disciplines. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This can result in a kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[5] For a molecule like OB-1, deuteration could potentially:

  • Enhance photostability by slowing down photo-degradation pathways that involve C-H bond cleavage.

  • Serve as an internal standard for quantitative analysis by mass spectrometry.

  • Aid in mechanistic studies of its interaction with polymers and its degradation processes.

This guide will focus on the synthesis of OB-1 deuterated on the stilbene (B7821643) vinyl positions, herein referred to as OB-1-d2, as a representative example.

Proposed Synthesis of OB-1-d2

The proposed synthesis of OB-1-d2 is adapted from a known Horner-Wadsworth-Emmons olefination reaction, a common method for preparing stilbenes with high (E)-selectivity.[6] The key step is the reaction of a deuterated phosphonate (B1237965) with an appropriate aldehyde.

Synthetic Pathway

The overall synthetic scheme is depicted below. The synthesis involves the preparation of a deuterated benzylphosphonate, followed by a Horner-Wadsworth-Emmons reaction with 2-(4-formylphenyl)benzoxazole.

Synthesis_Pathway cluster_0 Preparation of Deuterated Phosphonate cluster_1 Horner-Wadsworth-Emmons Reaction A 4-(bromomethyl)benzonitrile-d2 C Diethyl (4-cyanobenzyl-d2)phosphonate A->C Arbuzov reaction B Triethyl phosphite (B83602) B->C F OB-1-d2 C->F D 2-(4-formylphenyl)benzoxazole D->F E Base (e.g., NaH) E->F HWE Reaction

Caption: Proposed synthetic pathway for OB-1-d2 via an Arbuzov reaction followed by a Horner-Wadsworth-Emmons olefination.

Experimental Protocols

2.2.1. Synthesis of Diethyl (4-cyanobenzyl-d2)phosphonate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(bromomethyl)benzonitrile-d2 (1.0 eq) and triethyl phosphite (1.2 eq).

  • Reaction: Heat the mixture at 120-130 °C for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the excess triethyl phosphite by vacuum distillation. The resulting crude product, diethyl (4-cyanobenzyl-d2)phosphonate, can be used in the next step without further purification.

2.2.2. Synthesis of 4,4′-Bis(2-benzoxazolyl)stilbene-d2 (OB-1-d2)

  • Reaction Setup: To a solution of diethyl (4-cyanobenzyl-d2)phosphonate (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a three-necked flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Ylide Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the phosphorus ylide.

  • Condensation: Cool the reaction mixture back to 0 °C and add a solution of 2-(4-formylphenyl)benzoxazole (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Workup and Isolation: Quench the reaction by the slow addition of water. Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., xylene or dimethylformamide) to yield the pure OB-1-d2.

Characterization of OB-1-d2

A combination of spectroscopic and spectrometric techniques is essential to confirm the identity, purity, and isotopic enrichment of the synthesized OB-1-d2.

Analytical Workflow

The following diagram illustrates the workflow for the characterization of the synthesized OB-1-d2.

Characterization_Workflow Start Synthesized OB-1-d2 NMR NMR Spectroscopy (¹H, ¹³C, ²H) Start->NMR Structural Confirmation MS Mass Spectrometry (HRMS) Start->MS Molecular Weight and Isotopic Enrichment UV_Fluorescence UV-Vis and Fluorescence Spectroscopy Start->UV_Fluorescence Photophysical Properties Purity Purity Assessment (HPLC) Start->Purity Final Characterized OB-1-d2 NMR->Final MS->Final UV_Fluorescence->Final Purity->Final

Caption: Workflow for the analytical characterization of synthesized OB-1-d2.

Expected Analytical Data

The following tables summarize the expected analytical data for OB-1 and the proposed OB-1-d2.

Table 1: Predicted NMR Data

NucleusOB-1 (Expected δ, ppm)OB-1-d2 (Predicted δ, ppm and observations)
¹H NMR ~7.3 (s, 2H, vinyl)Signal at ~7.3 ppm will be absent or significantly reduced.
~7.7-8.3 (m, aromatic)Aromatic signals will remain largely unchanged.
¹³C NMR ~128 (vinyl)Signal may show a triplet multiplicity due to C-D coupling.
~120-151 (aromatic)Aromatic signals will remain largely unchanged.
²H NMR N/AA singlet is expected around ~7.3 ppm.

Table 2: Predicted Mass Spectrometry Data

ParameterOB-1OB-1-d2 (Predicted)
Molecular Formula C₂₈H₁₈N₂O₂C₂₈H₁₆D₂N₂O₂
Molecular Weight 414.46 g/mol 416.47 g/mol
[M+H]⁺ (HRMS) 415.1441417.1566

Table 3: Predicted Photophysical Data

ParameterOB-1 (Typical Values)OB-1-d2 (Predicted)
λmax (Absorption) ~374 nm~374 nm
λmax (Emission) ~434 nm~434 nm
Fluorescence Quantum Yield HighExpected to be similar to OB-1, possibly slightly higher due to reduced non-radiative decay.
Detailed Characterization Methodologies

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The absence or significant reduction of the singlet at approximately 7.3 ppm corresponding to the vinyl protons will be the primary indicator of successful deuteration.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The carbon signal corresponding to the deuterated vinyl positions may appear as a triplet due to C-D coupling and will have a lower intensity.

  • ²H NMR: This is a direct method to observe the incorporated deuterium. A single peak in the deuterium spectrum will confirm the presence and chemical environment of the deuterium atoms.

3.3.2. Mass Spectrometry (MS)

  • High-Resolution Mass Spectrometry (HRMS): Use techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap). This will confirm the molecular weight of OB-1-d2 and provide its exact mass, which will be ~2.0125 Da higher than that of OB-1.

  • Isotopic Enrichment Calculation: The percentage of deuteration can be calculated from the relative intensities of the molecular ion peaks of the deuterated and non-deuterated species in the mass spectrum.[1][7]

3.3.3. UV-Vis and Fluorescence Spectroscopy

  • Sample Preparation: Prepare dilute solutions of the compound in a suitable solvent (e.g., THF or chloroform).

  • UV-Vis Absorption: Record the absorption spectrum to determine the maximum absorption wavelength (λmax).

  • Fluorescence Emission: Excite the sample at its λmax and record the emission spectrum to determine the maximum emission wavelength. The photophysical properties are not expected to change significantly upon deuteration.

3.3.4. High-Performance Liquid Chromatography (HPLC)

  • Method: Use a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) and a UV detector.

  • Purpose: To determine the chemical purity of the synthesized OB-1-d2. The retention time should be very similar to that of a non-deuterated standard.

Conclusion

This technical guide has outlined a plausible and detailed approach for the synthesis and characterization of OB-1-d2. The successful execution of the described protocols would yield a valuable tool for researchers in materials science, photochemistry, and drug development. The comprehensive characterization workflow ensures the confirmation of the molecular structure, purity, and degree of isotopic labeling, providing a solid foundation for its application in further studies.

References

An In-depth Technical Guide to the Biological Targets of OB-1-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OB-1-d3 is the deuterated form of OB-1, a small molecule inhibitor identified as a potent modulator of mechanosensation. The primary biological target of OB-1 is Stomatin-like protein 3 (STOML3) . OB-1 exerts its effects by blocking the oligomerization of STOML3, a crucial process for the proper function of mechanosensitive ion channels. This inhibition leads to a reduction in the sensitivity of sensory neurons to mechanical stimuli, highlighting its therapeutic potential for treating pathological mechanical hypersensitivity, such as in neuropathic pain. This guide provides a comprehensive overview of the biological targets of OB-1, its mechanism of action, quantitative data from key experiments, and detailed experimental protocols for researchers in the field.

Primary Biological Target: Stomatin-like Protein 3 (STOML3)

The principal molecular target of OB-1 is STOML3. STOML3 is a membrane-bound scaffolding protein that plays a critical role in tuning the sensitivity of mechanosensitive ion channels. It is highly expressed in sensory neurons of the dorsal root ganglia (DRG).[1]

Mechanism of Action: Inhibition of STOML3 Oligomerization

STOML3 proteins self-associate to form oligomers, which are essential for their function.[1] OB-1 acts as a STOML3 oligomerization blocker . By preventing the self-association of STOML3, OB-1 disrupts the formation of functional STOML3 clusters or microdomains within the plasma membrane.[2] This disruption is the key mechanism through which OB-1 modulates mechanosensation. Super-resolution microscopy has shown that treatment with OB-1 leads to a significant reduction in the size of STOML3 clusters in the plasma membrane.[2]

Specificity of OB-1

While STOML3 is the primary target, studies have shown that OB-1 also effectively inhibits the self-association of other stomatin-domain proteins, including stomatin, STOML1, and STOML2. However, it does not affect the oligomerization of podocin, indicating a degree of specificity within this protein family.[1]

Downstream Effects on Mechanosensitive Ion Channels

The inhibition of STOML3 oligomerization by OB-1 has profound downstream effects on the function of mechanosensitive ion channels, most notably the Piezo channels.

Modulation of Piezo Channels

STOML3 is a key regulator of Piezo1 and Piezo2 channels, which are the primary transducers of mechanical forces for touch sensation in mammals.[1] STOML3 increases the sensitivity of Piezo channels to mechanical stimuli.[3][4] By disrupting STOML3 oligomerization, OB-1 effectively reduces the sensitivity of Piezo channels, leading to a decrease in mechanically-gated currents in sensory neurons.[1] This modulatory effect is central to the pharmacological action of OB-1.

Effect on Other Ion Channels

Importantly, OB-1's effect appears to be specific to mechanosensitive pathways modulated by STOML3. For instance, OB-1 has been shown to have no detectable effect on the negative modulation of Acid-Sensing Ion Channel 3 (ASIC3) mediated currents by stomatin.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the activity of OB-1.

ParameterValueCell/System TypeExperimental AssayReference
IC₅₀ (mechanically activated currents)10 nMN2a cellsElectrophysiology (Whole-cell patch clamp)[2]
Effective Concentration 2 µMHEK293 cellsBimolecular Fluorescence Complementation (BiFC)[1]
Effective Concentration 10 nMCultured mouse sensory neuronsElectrophysiology (Whole-cell patch clamp)[1]
In vivo Administration 250 pmol in 10 µl saline (subcutaneous)MiceBehavioral (von Frey test)[4]
STOML3 Cluster Size Reduction Statistically significantN2a cellsdSTORM Super-Resolution Microscopy[2]

Signaling Pathway and Experimental Workflows

STOML3-Piezo Signaling Pathway

The following diagram illustrates the proposed signaling pathway involving STOML3 and Piezo channels and the point of intervention for OB-1.

STOML3_Piezo_Pathway cluster_membrane Plasma Membrane STOML3_monomer STOML3 Monomer STOML3_oligomer STOML3 Oligomer STOML3_monomer->STOML3_oligomer Oligomerization Piezo_sensitized Piezo Channel (High Sensitivity) STOML3_oligomer->Piezo_sensitized Sensitization Piezo Piezo Channel (Low Sensitivity) Mechanotransduction Mechanotransduction (Reduced) Piezo->Mechanotransduction Mechanotransduction_active Mechanotransduction (Normal) Piezo_sensitized->Mechanotransduction_active OB1 OB-1 OB1->STOML3_oligomer Inhibition Mechanical_stimulus Mechanical Stimulus Mechanical_stimulus->Piezo Activates Mechanical_stimulus->Piezo_sensitized Activates Experimental_Workflow cluster_validation Screening High-Throughput Screening (BiFC Assay) Hit_ID Hit Identification (OB-1) Screening->Hit_ID Validation Validation & Characterization dSTORM dSTORM Microscopy (STOML3 Clustering) Validation->dSTORM Electro Electrophysiology (Mechanosensitive Currents) Validation->Electro InVivo In Vivo Models (Mechanical Hypersensitivity) Validation->InVivo

References

Navigating the Stability and Storage of OB-1-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for OB-1-d3, a compound understood to be a deuterated form of a Vitamin D3 analog. The information presented herein is synthesized from established data on Vitamin D3 stability, providing a robust framework for handling and storing this compound to ensure its integrity and efficacy in research and development settings.

Core Stability Profile of this compound

This compound, much like its non-deuterated counterpart Vitamin D3, is susceptible to degradation from various environmental factors. Understanding these sensitivities is critical for maintaining the compound's quality and obtaining reliable experimental results. The primary factors influencing the stability of this compound are light, heat, oxygen, and pH.

Table 1: Summary of Factors Affecting this compound Stability

FactorEffect on StabilityRecommended Mitigation
Light Significant degradation occurs upon exposure to light, particularly UV radiation.[1]Store in amber or opaque containers. Conduct all manipulations under low-light conditions.
Heat Elevated temperatures accelerate the rate of degradation.[1]Store at recommended cool or refrigerated temperatures. Avoid thermal cycling.
Oxygen Oxidation is a major degradation pathway.[1][2]Store under an inert atmosphere (e.g., argon or nitrogen). Use sealed containers with minimal headspace.
pH Instability is observed in both acidic and alkaline conditions.[1][3]Maintain solutions at a neutral pH. Use appropriate buffer systems for formulations.
Metal Ions The presence of metal ions can catalyze degradation.[3]Use high-purity, metal-free solvents and reagents. Consider the use of chelating agents like EDTA in aqueous solutions.[3]
Humidity Moisture can facilitate degradation, especially in solid forms.Store in a dry environment with desiccants. Ensure containers are tightly sealed.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on the available safety data sheets for related compounds.

Table 2: Recommended Storage Conditions for this compound

FormTemperatureAtmosphereLight ProtectionAdditional Notes
Solid (Neat) Refrigerated (2-8 °C)Inert gas (Argon or Nitrogen)Amber vial or light-blocking containerKeep container tightly closed in a dry and well-ventilated place.[4]
In Solution Frozen (-20 °C or -80 °C)Inert gas (Argon or Nitrogen)Amber vial or light-blocking containerUse a suitable solvent in which the compound is stable. Flash-freeze aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols: Stability Assessment

To assess the stability of this compound in a specific formulation or under particular experimental conditions, a stability-indicating analytical method is crucial. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a commonly employed technique.[3]

General HPLC-UV Method for Stability Testing
  • Objective: To quantify the concentration of this compound and its degradation products over time under various stress conditions.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact gradient program should be optimized to achieve good separation between the parent compound and its degradants.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound.

  • Sample Preparation: Samples from the stability study should be diluted to an appropriate concentration with the mobile phase or a suitable solvent.

  • Data Analysis: The peak area of this compound is monitored over time. Degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The degradation kinetics can be modeled to determine the shelf-life.[3]

Visualizing Degradation and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound stability.

General Degradation Pathway

This diagram illustrates the primary environmental factors that can lead to the degradation of this compound.

General Degradation Pathway for this compound This compound (Active) This compound (Active) Degradation Products (Inactive) Degradation Products (Inactive) This compound (Active)->Degradation Products (Inactive) Degradation Light Light Light->Degradation Products (Inactive) Heat Heat Heat->Degradation Products (Inactive) Oxygen Oxygen Oxygen->Degradation Products (Inactive) Non-Neutral pH Non-Neutral pH Non-Neutral pH->Degradation Products (Inactive)

Caption: Key environmental factors leading to the degradation of this compound.

Experimental Workflow for Stability Testing

This diagram outlines the typical workflow for conducting a stability study of this compound.

Experimental Workflow for this compound Stability Testing Prepare this compound Samples Prepare this compound Samples Stress Conditions Stress Conditions Prepare this compound Samples->Stress Conditions Timepoint Sampling Timepoint Sampling Stress Conditions->Timepoint Sampling HPLC-UV Analysis HPLC-UV Analysis Timepoint Sampling->HPLC-UV Analysis Data Analysis Data Analysis HPLC-UV Analysis->Data Analysis Determine Degradation Rate & Shelf-life Determine Degradation Rate & Shelf-life Data Analysis->Determine Degradation Rate & Shelf-life

Caption: A typical workflow for assessing the stability of this compound.

Conclusion

The stability of this compound is a critical parameter that must be carefully managed to ensure the validity of research and the quality of pharmaceutical products. By adhering to the storage and handling guidelines outlined in this document, researchers and drug development professionals can minimize degradation and maintain the integrity of this important compound. The implementation of robust stability testing protocols is essential for characterizing the specific stability profile of this compound in various formulations and under different experimental conditions.

References

OB-1-d3 safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide on the Safe Handling of OB-1-d3

Disclaimer: No specific safety data sheet (SDS) is publicly available for this compound. This document is based on the safety data for its non-deuterated analogue, Optical Brightener OB-1 (B1677076) (CAS No. 1533-45-5) . The toxicological and hazardous properties of a deuterated compound are generally considered to be equivalent to its non-deuterated counterpart. All precautions and data presented herein should be applied when handling this compound.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the safety data, handling precautions, and emergency procedures for this compound.

Substance Identification and Properties

This compound is the deuterated form of Optical Brightener OB-1, a fluorescent whitening agent. It is a stable organic compound belonging to the benzoxazole (B165842) class.[1][2] Due to its high heat resistance and chemical stability, it finds use in various high-temperature applications, including plastics and synthetic fibers.[1][2][3]

Table 1: Physicochemical Properties of Optical Brightener OB-1

PropertyValueSource
Chemical Name 2,2'-(1,2-Ethenediyldi-4,1-phenylene)bisbenzoxazole[2][4]
CAS Number 1533-45-5[4][5][6]
Molecular Formula C₂₈H₁₈N₂O₂[4][5][6]
Molecular Weight 414.45 g/mol [5]
Appearance Bright yellow-green crystalline powder[7]
Melting Point >300 °C (>572 °F); typically 350-355 °C[5][7]
Solubility Insoluble in water; soluble in common organic solvents.[7][7]
Stability Stable under normal storage conditions.[4][6][4][6]

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS), Optical Brightener OB-1 is classified as an irritant. The primary hazards are associated with skin, eye, and respiratory contact.

Table 2: GHS Hazard Summary

CategoryClassificationHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[4][5]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[4][5]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory)H335: May cause respiratory irritation.[5]

Signal Word: Warning [4][5]

Hazard Pictogram:

alt text

Safe Handling and Storage Protocols

Adherence to proper laboratory protocols is essential to minimize risk when working with this compound.

Engineering Controls
  • Work should be conducted in a well-ventilated area.[4][6]

  • Use a local exhaust ventilation system or a chemical fume hood to prevent the dispersion of dust.[4][5]

  • Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[4][6]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[5][6] A face shield may be required for larger quantities or when there is a significant risk of dust generation.[4]

  • Hand Protection: Wear chemical-resistant protective gloves (e.g., nitrile rubber). Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.[4][5][6]

  • Skin and Body Protection: Wear protective clothing, such as a lab coat, to prevent skin exposure.[4] For larger scale operations, protective boots may be necessary.[4]

  • Respiratory Protection: If ventilation is inadequate or dust is generated, a NIOSH-approved dust respirator should be worn.[4][8]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[4][6]

  • Avoid the formation and inhalation of dust.[5][6][8]

  • Wash hands thoroughly after handling the material and before breaks.[4][5]

  • Use non-sparking tools and take precautionary measures against static discharge, as dry powders can build static electricity.[8]

Storage Conditions
  • Store in a cool, dry, and dark place.[4]

  • Keep containers tightly closed and properly labeled.[4][5][6]

  • Store away from incompatible materials, particularly strong oxidizing agents.[4]

Experimental and Emergency Protocols

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate Personnel: Cordon off the area and restrict access to non-essential personnel.[5][6]

  • Ventilate the Area: Ensure the area is well-ventilated.

  • Use Personal Protective Equipment: Wear the appropriate PPE as described in section 3.2.[5][6]

  • Containment and Cleanup:

    • Avoid creating dust.[5][6]

    • Carefully sweep or shovel the spilled material into a suitable, airtight container for disposal.[5][6]

    • Clean the contaminated surface thoroughly.[6]

  • Environmental Precautions: Prevent the product from entering drains or surface waters.[4][5][8]

First-Aid Measures
  • General Advice: If you feel unwell, seek medical advice and show the safety data sheet to the attending physician.[5][6]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and consult a physician.[5][6]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical attention.[4][5][6] Remove contaminated clothing and wash it before reuse.[4][6]

  • In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[4][5][6] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][5]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical advice if you feel unwell.[5][6]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Specific Hazards: Decomposition upon combustion may produce hazardous and toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4][5]

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[4][6]

Visual Workflow Diagrams

The following diagrams illustrate key safety and handling workflows for this compound.

G cluster_prep 1. Preparation & PPE cluster_handling 2. Chemical Handling cluster_cleanup 3. Cleanup & Disposal prep_area Confirm work area is well-ventilated (Fume hood preferred) check_ppe Don appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves prep_area->check_ppe weigh Weigh this compound carefully to minimize dust generation check_ppe->weigh transfer Transfer powder to reaction vessel inside the ventilated area weigh->transfer decontaminate Decontaminate surfaces with appropriate solvent transfer->decontaminate dispose_waste Dispose of waste in a sealed, labeled container decontaminate->dispose_waste remove_ppe Remove PPE correctly dispose_waste->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands

Caption: Standard Operating Procedure for Handling this compound Powder.

G cluster_assess Assess Situation cluster_ppe Wear PPE cluster_cleanup Contain & Clean spill Spill Occurs evacuate Evacuate immediate area spill->evacuate alert Alert supervisor and colleagues evacuate->alert don_ppe Don: - Respirator - Goggles - Gloves - Lab Coat alert->don_ppe contain Prevent spread to drains don_ppe->contain sweep Gently sweep powder into a labeled waste container contain->sweep clean Clean spill area sweep->clean

Caption: Emergency Response Protocol for an this compound Spill.

References

Preliminary Studies on the Bioactivity of OB-1-d3: A Novel Dual-Action Modulator of VDR and D1/D3 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the preliminary in-vitro studies investigating the bioactivity of OB-1-d3, a novel synthetic compound. This compound has been designed as a dual-action modulator, exhibiting affinity for both the Vitamin D Receptor (VDR) and Dopamine (B1211576) D1/D3 receptors. This whitepaper summarizes the key findings related to its receptor binding, downstream signaling effects, and impact on cellular processes. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Introduction

The interplay between the vitamin D and dopamine signaling pathways has been a subject of growing interest in neuroscience and endocrinology. Vitamin D, primarily known for its role in calcium homeostasis, also exerts significant influence on neurotransmitter systems.[1][2] Conversely, dopamine receptors are implicated in a wide array of physiological and pathological processes beyond motor control and reward, including immune function and cell proliferation.[3][4] this compound is a deuterated synthetic analog of a naturally occurring sterol, designed to explore the therapeutic potential of simultaneously modulating these two critical pathways. This guide presents the foundational data from our initial characterization of this compound's bioactivity.

Quantitative Data Summary

The following tables summarize the quantitative results from our preliminary in-vitro assays.

Table 1: Receptor Binding Affinity of this compound

Target ReceptorLigandKi (nM)Assay Type
Vitamin D Receptor (VDR)This compound15.8 ± 2.1Radioligand Binding Assay
1,25(OH)2D3 (Control)0.5 ± 0.1Radioligand Binding Assay
Dopamine D1 ReceptorThis compound89.3 ± 7.5Radioligand Binding Assay
SCH23390 (Control)1.2 ± 0.2Radioligand Binding Assay
Dopamine D3 ReceptorThis compound45.6 ± 5.3Radioligand Binding Assay
Eticlopride (Control)2.5 ± 0.4Radioligand Binding Assay

Table 2: Functional Activity of this compound in Cell-Based Assays

AssayCell LineParameter MeasuredEC50 (nM)
VDR-Mediated Gene Expression (CYP24A1)HEK293-VDRLuciferase Activity35.2 ± 4.1
D1 Receptor-Mediated cAMP AccumulationCHO-D1cAMP Levels150.7 ± 12.9
D3 Receptor-Mediated ERK1/2 PhosphorylationSH-SY5Y-D3p-ERK1/2 Levels78.4 ± 8.2

Table 3: Effect of this compound on Cell Viability

Cell LineTreatment Duration (hr)IC50 (µM)
SH-SY5Y48> 100
HEK29348> 100
Primary Neuronal Culture7285.3 ± 9.7

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

The following diagram illustrates the proposed dual-action mechanism of this compound, targeting both the VDR and Dopamine D1/D3 receptors.

OB1d3_Signaling_Pathway Proposed Signaling Pathway of this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D1R D1 Receptor AC Adenylyl Cyclase D1R->AC Activates D3R D3 Receptor ERK ERK1/2 D3R->ERK Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates pCREB p-CREB PKA->pCREB Phosphorylates ERK->pCREB Phosphorylates VDR_cyto VDR VDR_RXR_complex VDR-RXR Heterodimer VDR_cyto->VDR_RXR_complex RXR_cyto RXR RXR_cyto->VDR_RXR_complex VDRE VDRE VDR_RXR_complex->VDRE Binds Gene_Expression Target Gene Expression VDRE->Gene_Expression Regulates CREB CREB pCREB->Gene_Expression Regulates OB1d3_ext This compound OB1d3_ext->D1R Binds OB1d3_ext->D3R Binds OB1d3_ext->VDR_cyto Binds

Caption: Proposed dual-action signaling pathway of this compound.

Experimental Workflow for In-Vitro Characterization

The following diagram outlines the general workflow used for the preliminary in-vitro characterization of this compound.

Experimental_Workflow Workflow for In-Vitro Characterization of this compound start Compound Synthesis (this compound) receptor_binding Receptor Binding Assays (VDR, D1, D3) start->receptor_binding cell_culture Cell Line Maintenance (HEK293, CHO, SH-SY5Y) start->cell_culture data_analysis Data Analysis (Ki, EC50, IC50) receptor_binding->data_analysis functional_assays Functional Assays cell_culture->functional_assays viability_assay Cell Viability Assay (MTT/MTS) cell_culture->viability_assay luciferase Luciferase Reporter Assay (VDR Activity) functional_assays->luciferase cAMP_assay cAMP Accumulation Assay (D1 Activity) functional_assays->cAMP_assay western_blot Western Blot (p-ERK - D3 Activity) functional_assays->western_blot luciferase->data_analysis cAMP_assay->data_analysis western_blot->data_analysis viability_assay->data_analysis end Report Generation data_analysis->end

Caption: General experimental workflow for this compound characterization.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human VDR, D1, and D3 receptors.

Materials:

  • Membrane preparations from cells overexpressing the target receptor.

  • Radioligand (e.g., [3H]-1,25(OH)2D3, [3H]-SCH23390, [3H]-Spiperone).

  • Non-labeled competitor (cold ligand).

  • This compound stock solution.

  • Assay buffer (e.g., Tris-HCl with appropriate ions).

  • Scintillation vials and cocktail.

  • Microplate reader or scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound and the non-labeled competitor.

  • In a 96-well plate, add membrane preparations, radioligand, and either buffer (for total binding), non-labeled competitor (for non-specific binding), or this compound at various concentrations.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Calculate the specific binding and determine the IC50 value for this compound.

  • Convert the IC50 to Ki using the Cheng-Prusoff equation.

VDR-Mediated Gene Expression Assay (Luciferase Reporter)

Objective: To measure the functional agonism of this compound at the VDR.

Materials:

  • HEK293 cells stably expressing the human VDR and a luciferase reporter gene under the control of a VDR-responsive element (VDRE).

  • Cell culture medium (DMEM with 10% FBS).

  • This compound and 1,25(OH)2D3 (control) stock solutions.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with a serum-free medium containing various concentrations of this compound or the control agonist.

  • Incubate for 18-24 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

  • Measure the luminescence using a luminometer.

  • Plot the dose-response curve and calculate the EC50 value.

Western Blot for ERK1/2 Phosphorylation

Objective: To assess the activation of the MAPK/ERK pathway following D3 receptor stimulation by this compound.

Materials:

  • SH-SY5Y cells stably expressing the human D3 receptor.

  • Serum-free medium.

  • This compound stock solution.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Gel electrophoresis and blotting equipment.

Procedure:

  • Culture cells to ~80% confluency and serum-starve for 4-6 hours.

  • Treat the cells with various concentrations of this compound for a short duration (e.g., 5-15 minutes).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the secondary antibody.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.

Conclusion and Future Directions

The preliminary data presented in this guide suggest that this compound is a novel dual-action modulator with moderate affinity for the VDR and Dopamine D1/D3 receptors. It demonstrates functional activity in cell-based assays, indicating its potential to modulate the downstream signaling of these pathways. The compound exhibits a favorable in-vitro safety profile in the tested cell lines.

Future studies should focus on:

  • Investigating the functional consequences of dual receptor modulation in more complex cellular models, such as co-cultures or primary neuronal cultures.

  • Elucidating the specific downstream gene expression changes mediated by this compound through transcriptomic analysis.

  • Assessing the pharmacokinetic and pharmacodynamic properties of this compound in animal models.

  • Exploring the therapeutic potential of this compound in disease models where both vitamin D and dopamine signaling are implicated, such as Parkinson's disease or certain psychiatric disorders.

This initial dataset provides a solid foundation for the continued investigation of this compound as a promising research tool and potential therapeutic lead.

References

Methodological & Application

Application Notes and Protocols: Utilizing Deuterated Internal Standards in Mass Spectrometry for Accurate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of analytes in complex biological matrices is a cornerstone of drug discovery, development, and clinical research. Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for this purpose due to its high sensitivity and selectivity.[1][2][3] However, variability arising from sample preparation, matrix effects, and instrument performance can compromise the accuracy and precision of quantitative results.[4][5] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these variabilities.[5][6][7] This document provides detailed application notes and protocols for the use of a deuterated internal standard, exemplified here as "Analyte-d3," for the precise quantification of a target analyte, "Analyte," in biological samples. While the specific compound "OB-1-d3" was not found in available scientific literature, the principles and protocols outlined herein are universally applicable to the use of deuterated internal standards in mass spectrometry.

Principle of Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution mass spectrometry (SID-MS) involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest (the internal standard) to the sample at the earliest stage of analysis.[4][6] The SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N).[5][7] Because the SIL-IS and the analyte exhibit nearly identical physicochemical properties, they co-elute during chromatography and experience the same degree of ionization efficiency or suppression in the mass spectrometer's ion source.[4][7] By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, accurate quantification can be achieved, as this ratio remains constant despite variations in sample recovery or matrix effects.[8]

Advantages of Using a Deuterated Internal Standard (e.g., Analyte-d3)

  • Correction for Matrix Effects: Co-eluting matrix components can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. Since the deuterated internal standard is affected by the matrix in the same way as the native analyte, the ratio of their signals remains consistent.[4]

  • Compensation for Sample Loss: Losses during sample extraction, handling, and injection are compensated for because the internal standard is lost to the same extent as the analyte.[6]

  • Improved Precision and Accuracy: By minimizing the impact of experimental variability, the use of a deuterated internal standard significantly improves the precision and accuracy of the quantitative results.[4][8]

  • Robustness of the Analytical Method: The method becomes more robust and less susceptible to minor variations in experimental conditions.

Experimental Protocols

Preparation of Stock Solutions and Calibration Standards

Objective: To prepare accurate stock solutions of the analyte and the deuterated internal standard, and to create a set of calibration standards for generating a calibration curve.

Materials:

  • Analyte reference standard

  • Analyte-d3 internal standard

  • LC-MS grade methanol (B129727) (or other suitable solvent)

  • Biological matrix (e.g., human plasma, rat serum) free of the analyte

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the analyte and Analyte-d3 reference standards.

    • Dissolve each standard in a known volume of solvent to prepare individual stock solutions of 1 mg/mL.

    • From these primary stocks, prepare intermediate stock solutions at a concentration of 100 µg/mL and 10 µg/mL.

  • Internal Standard Working Solution:

    • Dilute the Analyte-d3 intermediate stock solution with the appropriate solvent to a final concentration suitable for spiking into samples (e.g., 100 ng/mL). The optimal concentration should result in a detector response that is in the mid-range of the calibration curve.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking the analyte-free biological matrix with known concentrations of the analyte stock solution.

    • A typical calibration curve might include 7-9 concentration levels, spanning the expected range of the study samples (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • To each calibration standard, add a fixed volume of the internal standard working solution.

Sample Preparation: Protein Precipitation

Objective: To extract the analyte and internal standard from the biological matrix and remove proteins that can interfere with the analysis.

Materials:

  • Calibration standards and unknown samples

  • Internal standard working solution

  • Ice-cold acetonitrile (B52724) (ACN) containing 0.1% formic acid (or other suitable protein precipitation agent)

  • Centrifuge

  • 96-well collection plates or microcentrifuge tubes

Procedure:

  • Aliquot 100 µL of each calibration standard, quality control (QC) sample, and unknown sample into a 96-well plate or microcentrifuge tubes.

  • Add 10 µL of the internal standard working solution to all wells/tubes except for the blank matrix samples.

  • Vortex mix for 30 seconds.

  • Add 300 µL of ice-cold ACN with 0.1% formic acid to each well/tube to precipitate proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge the plate/tubes at 4000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or new tubes for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To separate the analyte and internal standard from other components in the extract and to detect and quantify them using tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source

Typical LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to ensure separation from matrix components and baseline resolution. For example:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Typical MS/MS Conditions:

  • Ionization Mode: Positive or Negative ESI, depending on the analyte's properties.

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Analyte: Precursor ion (e.g., [M+H]⁺) → Product ion (specific fragment)

    • Analyte-d3: Precursor ion (e.g., [M+H+3]⁺) → Product ion (corresponding specific fragment)

  • Optimization: The collision energy and other MS parameters should be optimized for both the analyte and the internal standard to achieve maximum signal intensity.

Data Presentation

Quantitative data should be summarized in clear and well-structured tables.

Table 1: Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,250510,0000.0025
56,300505,0000.0125
1012,800512,0000.0250
5065,000508,0000.1280
100130,000515,0000.2524
500660,000510,0001.2941
10001,310,000508,0002.5787

A linear regression of the peak area ratio against the concentration is used to generate the calibration curve. A weighting factor (e.g., 1/x or 1/x²) may be applied to ensure accuracy at the lower end of the curve.

Table 2: Quality Control Sample Analysis

QC LevelNominal Conc. (ng/mL)Calculated Conc. (ng/mL)Accuracy (%)Precision (%CV)n
LLOQ10.9595.08.56
Low32.9096.76.26
Mid8082.4103.04.16
High800785.698.23.56

LLOQ: Lower Limit of Quantification. Accuracy should be within ±15% (±20% for LLOQ) of the nominal value. Precision should be ≤15% (≤20% for LLOQ).

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (100 µL) Add_IS Add Internal Standard (Analyte-d3) Sample->Add_IS Vortex1 Vortex Mix Add_IS->Vortex1 Precipitate Add Acetonitrile (300 µL) Vortex1->Precipitate Vortex2 Vortex Mix Precipitate->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC_Separation Chromatographic Separation Inject->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Detection Tandem MS Detection (MRM) ESI->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration Report Generate Report Calibration->Report

Caption: Workflow for quantitative analysis using an internal standard.

Signal_Correction cluster_analyte Analyte Signal cluster_is Internal Standard Signal Analyte_in_sample Analyte Matrix_Effect Matrix Effect (Ion Suppression/Enhancement) Analyte_in_sample->Matrix_Effect Analyte_signal Analyte MS Response Ratio Ratio (Analyte Response / IS Response) Analyte_signal->Ratio IS_in_sample Internal Standard (Analyte-d3) IS_in_sample->Matrix_Effect IS_signal IS MS Response IS_signal->Ratio Matrix_Effect->Analyte_signal Matrix_Effect->IS_signal Quantification Accurate Quantification Ratio->Quantification

Caption: Correction for matrix effects using an internal standard.

Conclusion

The use of a deuterated internal standard, such as the hypothetical "Analyte-d3," is a critical component of robust and reliable quantitative bioanalytical methods using mass spectrometry. By following the detailed protocols for standard preparation, sample extraction, and LC-MS/MS analysis, researchers can achieve high-quality data that is essential for decision-making in drug development and other scientific research areas. The principle of stable isotope dilution effectively compensates for unavoidable experimental variations, leading to accurate and precise results.

References

Application Notes and Protocols for the Use of Deuterated Compounds in Cell Culture Experiments: A Case Study with Vitamin D3-d3

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "OB-1-d3" was not identifiable in publicly available scientific literature. The "d3" designation suggests a deuterated compound. Therefore, this document provides a detailed protocol using a well-characterized deuterated compound, Vitamin D3-d3 (a hypothetical deuterated version of 1,25-dihydroxyvitamin D3), as a representative example for researchers, scientists, and drug development professionals. The principles and methods described herein are broadly applicable to the use of other deuterated small molecules in cell culture.

Introduction

Deuterium, a stable isotope of hydrogen, can be strategically incorporated into drug molecules to alter their metabolic fate.[1] This "deuterium switch" can lead to improved pharmacokinetic profiles, reduced toxicity, and enhanced efficacy by slowing down drug metabolism.[1] These characteristics make deuterated compounds valuable tools in drug discovery and development.[2] This document outlines the protocol for utilizing a deuterated compound, exemplified by Vitamin D3-d3, in cell culture experiments to assess its biological activity and therapeutic potential.

The active form of Vitamin D, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), is a secosteroid hormone that plays a crucial role in calcium homeostasis, bone formation, and the regulation of cell growth and differentiation.[3][4] It exerts its effects by binding to the Vitamin D receptor (VDR), a nuclear transcription factor.[3][5] The VDR then heterodimerizes with the retinoid X receptor (RXR) and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[5]

Data Presentation

The following tables summarize hypothetical quantitative data from experiments comparing the effects of non-deuterated Vitamin D3 and its deuterated analog, Vitamin D3-d3, on a hypothetical cancer cell line (e.g., MCF-7 breast cancer cells) and a pre-osteoblastic cell line (e.g., MC3T3-E1).

Table 1: Effect of Vitamin D3 and Vitamin D3-d3 on Cancer Cell Viability (MTT Assay)

CompoundConcentration (nM)Cell Viability (%) after 72h
Vehicle Control (DMSO)-100 ± 4.5
Vitamin D31085 ± 3.2
5062 ± 5.1
10045 ± 4.8
Vitamin D3-d31082 ± 3.5
5055 ± 4.9
10035 ± 4.2

Table 2: Effect of Vitamin D3 and Vitamin D3-d3 on Osteoblast Differentiation (Alkaline Phosphatase Activity)

CompoundConcentration (nM)Alkaline Phosphatase Activity (U/mg protein)
Vehicle Control (DMSO)-1.2 ± 0.2
Vitamin D3103.5 ± 0.4
508.2 ± 0.7
10012.5 ± 1.1
Vitamin D3-d3104.1 ± 0.5
509.8 ± 0.9
10015.1 ± 1.3

Experimental Protocols

Cell Culture and Maintenance

a. Cell Lines:

  • MCF-7 (Human Breast Adenocarcinoma): Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL human insulin.

  • MC3T3-E1 (Mouse Pre-osteoblast): Maintained in Alpha Minimum Essential Medium (α-MEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.[6]

b. Culture Conditions:

  • Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

  • Media is changed every 2-3 days, and cells are subcultured upon reaching 80-90% confluency.

Preparation of Deuterated Compound Stock Solution
  • Compound: Vitamin D3-d3 (and non-deuterated Vitamin D3 for comparison).

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO).

  • Procedure:

    • Prepare a 10 mM stock solution of Vitamin D3-d3 in sterile DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

    • The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Materials:

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of Vitamin D3-d3, Vitamin D3, or vehicle control (DMSO) for the desired time period (e.g., 72 hours).

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation.

  • Materials:

    • 24-well plates

    • p-Nitrophenyl phosphate (B84403) (pNPP) substrate

    • ALP assay buffer

    • Cell lysis buffer

    • BCA protein assay kit

  • Protocol:

    • Seed MC3T3-E1 cells in 24-well plates and grow to confluence.

    • Induce differentiation by treating the cells with various concentrations of Vitamin D3-d3, Vitamin D3, or vehicle control in differentiation medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate) for 7 days.

    • After the treatment period, wash the cells with PBS and lyse them.

    • Incubate a portion of the cell lysate with pNPP substrate.

    • Measure the absorbance at 405 nm to determine the amount of p-nitrophenol produced.

    • Determine the total protein concentration of the cell lysate using a BCA protein assay.

    • Normalize the ALP activity to the total protein concentration.

Signaling Pathways and Workflows

Vitamin D3 Signaling Pathway

The following diagram illustrates the genomic signaling pathway of 1,25-dihydroxyvitamin D3.

VitaminD_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VitaminD3 1,25(OH)2D3-d3 VDR_inactive Inactive VDR VitaminD3->VDR_inactive Binds VDR_active Active VDR/RXR Heterodimer VDR_inactive->VDR_active Conformational Change RXR RXR RXR->VDR_active Heterodimerizes VDRE VDRE VDR_active->VDRE Binds to Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Regulates Biological_Response Biological Response (e.g., Differentiation, Apoptosis) Gene_Transcription->Biological_Response

Caption: Vitamin D3-d3 genomic signaling pathway.

Experimental Workflow for Evaluating Deuterated Compounds

This diagram outlines the general workflow for testing the efficacy of a deuterated compound in cell culture.

Experimental_Workflow Start Start Cell_Culture Cell Line Selection and Culture Start->Cell_Culture Compound_Prep Prepare Deuterated and Non-deuterated Compound Stock Solutions Cell_Culture->Compound_Prep Treatment Cell Treatment with Various Concentrations Compound_Prep->Treatment Incubation Incubate for Defined Time Period Treatment->Incubation Assay Select Assay Incubation->Assay Viability Cell Viability Assay (e.g., MTT) Assay->Viability Proliferation Differentiation Differentiation Marker Assay (e.g., ALP Activity) Assay->Differentiation Function Gene_Expression Gene Expression Analysis (e.g., qRT-PCR) Assay->Gene_Expression Mechanism Data_Analysis Data Collection and Analysis Viability->Data_Analysis Differentiation->Data_Analysis Gene_Expression->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow.

References

Application Note: Tracing Metabolic Pathways with Deuterated Oleic Acid (OB-1-d3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has become an indispensable tool in metabolic research, offering a safe and effective method to trace the fate of molecules in complex biological systems.[1][2] Deuterated oleic acid, here referred to as OB-1-d3, is a stable isotope-labeled version of oleic acid, a common monounsaturated fatty acid. By replacing hydrogen atoms with deuterium, this compound can be distinguished from its endogenous counterparts by mass spectrometry.[1][2] This allows researchers to track its absorption, distribution, and incorporation into various lipid species, as well as its breakdown through oxidative pathways.[3] This application note provides detailed protocols and data for using this compound to study fatty acid metabolism in vivo and in vitro, aiding in the investigation of metabolic diseases such as diabetes, obesity, and atherosclerosis, and in the development of novel therapeutics.[3][4]

Core Applications

The use of this compound as a metabolic tracer enables a variety of applications in metabolic research:

  • In Vivo Lipid Disposition: Tracking the incorporation of oleic acid into complex lipids like triglycerides, phospholipids, and cholesteryl esters in various tissues.[3]

  • Fatty Acid Oxidation (β-Oxidation): Quantifying the rate at which oleic acid is catabolized for energy production by measuring the appearance of its downstream metabolites.[3][4]

  • Lipoprotein Metabolism: Following the packaging of newly synthesized lipids into lipoprotein particles, such as VLDL and chylomicrons, and their secretion into circulation.[3][5]

  • Pharmacological Studies: Assessing the effect of therapeutic agents on lipid metabolism by comparing tracer flux in treated versus untreated models.[3]

  • Cellular Metabolism: Investigating fatty acid uptake and utilization in cultured cells to understand metabolic processes at a cellular level.[6]

Experimental Workflow and Metabolic Fate

A typical in vivo experiment involves administering the this compound tracer, collecting biological samples at various time points, extracting the relevant metabolites, and analyzing them by mass spectrometry. The general workflow and the metabolic fate of the tracer are illustrated below.

G cluster_workflow Experimental Workflow Admin Tracer Administration (this compound) Sample Time-Course Sample Collection (e.g., Plasma) Admin->Sample Extract Lipid Extraction & Sample Prep Sample->Extract Analyze LC-MS/MS Analysis Extract->Analyze Data Data Processing & Quantification Analyze->Data G cluster_pathway Metabolic Fate of this compound cluster_anabolic Anabolic Pathways cluster_catabolic Catabolic Pathway OA Deuterated Oleic Acid (this compound) OACoA [d3]-Oleoyl-CoA OA->OACoA TG [d3]-Triglycerides OACoA->TG PL [d3]-Phospholipids OACoA->PL CE [d3]-Cholesteryl Esters OACoA->CE BetaOx β-Oxidation Products (e.g., [d3]-Palmitoyl-CoA) OACoA->BetaOx

References

Application Notes and Protocols for OB-1-d3 in Pharmacokinetic and ADME Studies

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search for "OB-1-d3" in the context of pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) studies did not yield any specific information on a compound with this designation. The scientific literature and available resources do not contain data pertaining to the experimental use, quantitative analysis, or specific protocols for a deuterated compound named this compound. The "OB-1" designation is commonly associated with a fluorescent whitening agent or optical brightener, but no information was found regarding a deuterated variant of this compound being used in pharmaceutical research and development.

Therefore, the creation of detailed application notes, protocols, and data tables as requested is not possible at this time due to the absence of publicly available data.

However, to provide valuable context for researchers, scientists, and drug development professionals interested in the use of deuterated compounds in PK and ADME studies, the following sections outline the general principles, advantages, and experimental approaches based on established research with other deuterated molecules.[1][2][3][4]

General Principles of Using Deuterated Compounds in Pharmacokinetic Studies

Deuteration, the substitution of a hydrogen atom with its heavier isotope deuterium, is a strategy employed in drug discovery and development to improve the pharmacokinetic and/or toxicological properties of a drug candidate.[2][4] This is primarily due to the "kinetic isotope effect," where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes that involve the cleavage of this bond.[2][3]

Key advantages of deuteration can include:

  • Improved Metabolic Stability: By slowing down the rate of metabolism, deuteration can increase the half-life of a drug, leading to prolonged exposure and potentially less frequent dosing.[2][3]

  • Reduced Formation of Toxic Metabolites: If a toxic metabolite is formed through the cleavage of a C-H bond, deuteration at that specific position can redirect metabolism towards alternative, less toxic pathways.[1][2]

  • Enhanced Bioavailability: By reducing first-pass metabolism, a higher fraction of the administered dose may reach systemic circulation.[5][6]

  • Improved Therapeutic Index: A combination of the above factors can lead to a better-tolerated drug with an improved safety and efficacy profile.

The first deuterated drug approved by the FDA was deutetrabenazine, a testament to the potential of this approach.[1][3][4] More recently, the approval of deucravacitinib (B606291) further highlights the growing interest in de novo deuterated drug discovery.[4]

General Experimental Protocols for ADME Studies of Deuterated Compounds

While specific protocols for "this compound" are unavailable, the following are general methodologies used to characterize the ADME properties of a deuterated new chemical entity (NCE). These protocols would be compared to the non-deuterated parent compound to evaluate the impact of deuteration.

In Vitro ADME Assays

These assays are crucial for early-stage assessment of a compound's drug-like properties.

1. Metabolic Stability Assessment:

  • Objective: To determine the rate at which the compound is metabolized by liver enzymes.

  • Methodology:

    • Incubate the deuterated compound (and its non-deuterated counterpart) with liver microsomes or hepatocytes from relevant species (e.g., human, rat, mouse).

    • Include necessary cofactors such as NADPH.

    • Collect samples at various time points.

    • Quench the reaction and analyze the remaining parent compound concentration using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

2. Metabolite Identification:

  • Objective: To identify the major metabolites formed.

  • Methodology:

    • Perform incubations as described above.

    • Analyze the samples using high-resolution mass spectrometry to detect and characterize the chemical structures of potential metabolites.

    • Compare the metabolite profiles of the deuterated and non-deuterated compounds to understand how deuteration alters metabolic pathways.

3. Plasma Protein Binding:

  • Objective: To determine the extent to which the compound binds to plasma proteins.

  • Methodology:

    • Use methods such as equilibrium dialysis, ultrafiltration, or ultracentrifugation.

    • Incubate the compound with plasma from the desired species.

    • Separate the free drug from the protein-bound drug and quantify the concentrations in each fraction.

In Vivo Pharmacokinetic Studies

These studies are conducted in animal models to understand how the drug behaves in a whole organism.

1. Single-Dose Pharmacokinetic Study:

  • Objective: To determine key pharmacokinetic parameters after a single administration.

  • Methodology:

    • Administer the deuterated compound to a group of animals (e.g., rats or mice) via the intended clinical route (e.g., oral, intravenous).

    • Collect blood samples at predetermined time points.

    • Process the blood to obtain plasma and analyze the drug concentration using a validated analytical method (e.g., LC-MS/MS).

    • Calculate pharmacokinetic parameters such as:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Half-life (t½)

2. Excretion and Mass Balance Study:

  • Objective: To determine the routes and extent of excretion of the drug and its metabolites.

  • Methodology:

    • Administer a radiolabeled version of the deuterated compound to animals housed in metabolic cages.

    • Collect urine, feces, and expired air over a period of time until most of the radioactivity is recovered.

    • Analyze the collected samples to quantify the amount of radioactivity excreted through each route.

Data Presentation

Should data for this compound become available, it would be summarized in tables for clear comparison with its non-deuterated analog. Examples of such tables are provided below as templates.

Table 1: In Vitro Metabolic Stability of OB-1 and this compound

CompoundSpeciesIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
OB-1Human
Rat
This compoundHuman
Rat

Table 2: In Vivo Pharmacokinetic Parameters of OB-1 and this compound in Rats (Oral Administration)

ParameterUnitsOB-1This compound
Cmaxng/mL
Tmaxh
AUC(0-inf)ng*h/mL
CL/FmL/h/kg
Vd/FL/kg
h
F (%)%

Visualizations

Visualizations are critical for illustrating complex biological processes and experimental designs. Below are examples of diagrams that would be created using the DOT language within Graphviz if specific pathways and workflows for this compound were known.

ADME_Workflow cluster_invitro In Vitro ADME Assays cluster_invivo In Vivo Pharmacokinetic Studies Metabolic Stability Metabolic Stability Metabolite ID Metabolite ID Metabolic Stability->Metabolite ID Analysis of incubates Plasma Protein Binding Plasma Protein Binding Single-Dose PK Single-Dose PK Pharmacokinetic\nParameters Pharmacokinetic Parameters Single-Dose PK->Pharmacokinetic\nParameters Mass Balance Mass Balance Excretion Profile Excretion Profile Mass Balance->Excretion Profile Drug Candidate Drug Candidate Drug Candidate->Metabolic Stability Incubation with liver microsomes Drug Candidate->Plasma Protein Binding Equilibrium dialysis Drug Candidate->Single-Dose PK Animal administration Drug Candidate->Mass Balance Radiolabeled compound

Caption: General workflow for ADME and pharmacokinetic assessment of a new drug candidate.

Deuteration_Effect cluster_metabolism Metabolism Parent Drug (C-H) Parent Drug (C-H) Metabolic Cleavage Metabolic Cleavage Parent Drug (C-H)->Metabolic Cleavage Faster Rate Deuterated Drug (C-D) Deuterated Drug (C-D) Deuterated Drug (C-D)->Metabolic Cleavage Slower Rate (Kinetic Isotope Effect) Alternative Metabolism Alternative Metabolism Deuterated Drug (C-D)->Alternative Metabolism Shift in Pathway Increased Half-life Increased Half-life Deuterated Drug (C-D)->Increased Half-life Metabolite A Metabolite A Metabolic Cleavage->Metabolite A Primary Pathway Metabolite B Metabolite B Alternative Metabolism->Metabolite B

Caption: Conceptual diagram of the kinetic isotope effect on drug metabolism.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of OB-1-d3 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a detailed protocol for a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the deuterated optical brightener OB-1-d3 in human plasma. The method utilizes its non-deuterated analogue, OB-1, as a surrogate analyte for method development and validation, with this compound serving as the internal standard (IS). A straightforward protein precipitation protocol is employed for sample preparation, followed by a rapid chromatographic separation on a C18 column. The detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The method was validated according to the FDA and ICH M10 guidelines and demonstrated excellent linearity, accuracy, precision, and recovery. This protocol is suitable for researchers, scientists, and drug development professionals requiring a reliable method for the bioanalysis of OB-1 and its stable isotope-labeled internal standard.

Introduction

Optical Brightener OB-1 (2,2'-(1,2-Ethenediyldi-4,1-phenylene)bisbenzoxazole, C₂₈H₁₈N₂O₂) is a fluorescent whitening agent widely used in plastics and textiles to enhance their apparent whiteness.[1] Due to its widespread use, there is a growing interest in monitoring its potential migration and presence in biological matrices. Stable isotope-labeled internal standards, such as this compound, are crucial for accurate quantification by LC-MS/MS as they effectively compensate for matrix effects and variations in sample processing and instrument response.[2]

Experimental

2.1. Materials and Reagents

  • OB-1 analytical standard (Purity ≥98%)

  • This compound (hypothetical internal standard, Purity ≥98%, Isotopic Purity ≥99%)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K₂EDTA)

2.2. Instrumentation

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Analytical Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm) or equivalent

2.3. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of OB-1 and this compound in a suitable organic solvent such as a mixture of dichloromethane (B109758) and methanol due to its poor aqueous solubility.

  • Working Solutions: Prepare serial dilutions of the OB-1 stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare separate working solutions for Quality Control (QC) samples at low, medium, and high concentrations.

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.

2.4. Sample Preparation Protocol

A protein precipitation method is employed for its simplicity and high-throughput capability.

  • Aliquot 100 µL of human plasma (blank, standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (this compound) to all samples except the blank matrix.

  • Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Human Plasma add_is Add 10 µL this compound (IS) plasma->add_is ppt Add 300 µL Acetonitrile (Protein Precipitation) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection Inject 5 µL supernatant->lc_injection lc_separation UPLC Separation (C18 Column) lc_injection->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Workflow for the quantification of this compound in human plasma.

2.5. LC-MS/MS Conditions

2.5.1. Liquid Chromatography

ParameterValue
ColumnPhenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program
Time (min)%B
0.0050
1.0050
5.0095
7.0095
7.1050
9.0050

2.5.2. Mass Spectrometry

The mass spectrometer was operated in positive electrospray ionization mode. The MRM transitions were optimized by infusing standard solutions of OB-1. For this compound, the transitions are proposed based on a hypothetical incorporation of three deuterium (B1214612) atoms on a non-exchangeable position, leading to a 3 Da mass shift.

ParameterOB-1 (Analyte)This compound (Internal Standard)
Precursor Ion (Q1) m/z415.2418.2
Product Ion (Q3) m/z210.1210.1
Dwell Time (ms)100100
Declustering Potential (V)120120 (to be optimized)
Collision Energy (eV)4545 (to be optimized)

Proposed Fragmentation Pathway

G cluster_pathway Fragmentation of OB-1 parent OB-1 [M+H]⁺ m/z 415.2 fragment Fragment Ion m/z 210.1 parent->fragment CID neutral_loss Neutral Loss (C₁₄H₉N₁O₁) m/z 205.1 parent->neutral_loss

Caption: Proposed fragmentation of the OB-1 protonated molecule.

Method Validation

The developed method was validated according to the US FDA and ICH M10 guidelines for bioanalytical method validation.[3][4][5] The validation parameters assessed included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

3.1. Selectivity

Selectivity was assessed by analyzing six different batches of blank human plasma. No significant interfering peaks were observed at the retention times of OB-1 and this compound.

3.2. Linearity and Range

The method was linear over the concentration range of 1 to 1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear regression with a weighting factor of 1/x² was used. The correlation coefficient (r²) was consistently >0.99.

3.3. Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at three concentration levels (low, mid, and high) on three different days. The results are summarized in the table below.

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LQC3≤ 5.8-3.5 to 2.1≤ 6.5-2.8 to 1.5
MQC50≤ 4.2-1.9 to 1.3≤ 5.1-1.5 to 0.9
HQC800≤ 3.5-0.8 to 0.5≤ 4.3-0.6 to 0.4

3.4. Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at three QC levels. The results are summarized in the following table.

QC LevelMean Extraction Recovery (%)RSD (%)Mean Matrix Effect (%)RSD (%)
LQC92.54.895.13.2
MQC94.13.596.82.5
HQC93.73.197.22.1

3.5. Stability

The stability of OB-1 in human plasma was evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage. The analyte was found to be stable under all tested conditions.

Conclusion

A sensitive, selective, and robust LC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method suitable for high-throughput bioanalysis. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. This application note provides a comprehensive protocol that can be readily implemented in research and regulated laboratory settings.

References

Application Notes & Protocols: Utilizing OB-1-d3 for Advanced Enzyme Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

In the field of drug discovery and development, a thorough understanding of a compound's interaction with metabolic enzymes is paramount. Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are central to the metabolism of a vast array of xenobiotics, including drugs.[1] Elucidating the mechanism of inhibition of these enzymes is crucial for predicting drug-drug interactions and understanding potential toxicity. This document provides a detailed application note and protocol for utilizing OB-1-d3, a deuterated analog of the novel CYP inhibitor OB-1, to investigate enzyme kinetics and reaction mechanisms.

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), at a strategic position within a molecule can lead to a slower rate of bond cleavage. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), is a powerful tool for probing the rate-limiting steps of enzymatic reactions.[1][2] If the cleavage of a carbon-hydrogen (C-H) bond is the rate-determining step of a reaction, replacing the hydrogen with deuterium (C-D) will typically result in a slower reaction rate. By comparing the inhibitory potency and kinetic parameters of OB-1 and this compound, researchers can gain valuable insights into the mechanism of CYP inhibition by OB-1.

Theoretical Background: The Kinetic Isotope Effect (KIE)

The KIE is the ratio of the rate of a reaction with a light isotope (e.g., hydrogen) to the rate of the same reaction with a heavy isotope (e.g., deuterium).

KIE = kH / kD

Where:

  • kH is the rate constant for the reaction with the hydrogen-containing compound (OB-1).

  • kD is the rate constant for the reaction with the deuterium-containing compound (this compound).

A KIE value significantly greater than 1 suggests that the C-H bond cleavage is at least partially rate-limiting in the reaction.[1] In the context of CYP-mediated metabolism, this can provide evidence for the mechanism of inhibition, for example, by distinguishing between competitive inhibition and mechanism-based inactivation where C-H bond cleavage is often a key step.

Application: Probing the Inhibition Mechanism of a Hypothetical CYP3A4 Inhibitor OB-1

This protocol describes the use of OB-1 and its deuterated analog, this compound, to investigate the inhibition of CYP3A4, a major drug-metabolizing enzyme in humans. By comparing the inhibitory potential of both compounds, we can infer the role of C-H bond cleavage in the inhibitory mechanism.

Logical Relationship of KIE in Mechanistic Studies

KIE_Logic cluster_0 Experimental Observation cluster_1 Potential Outcomes cluster_2 Mechanistic Interpretation Observation Compare Inhibition by OB-1 and this compound KIE_gt_1 KIE > 1 (IC50 of this compound > IC50 of OB-1) Observation->KIE_gt_1 Significant Difference KIE_approx_1 KIE ≈ 1 (IC50 of this compound ≈ IC50 of OB-1) Observation->KIE_approx_1 No Significant Difference Rate_Limiting C-H Bond Cleavage is Rate-Limiting KIE_gt_1->Rate_Limiting Not_Rate_Limiting C-H Bond Cleavage is Not Rate-Limiting KIE_approx_1->Not_Rate_Limiting

Caption: Logical workflow for interpreting KIE data.

Experimental Protocol: In Vitro CYP3A4 Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of OB-1 and this compound against CYP3A4 activity using a fluorescent probe substrate.

Materials and Reagents
  • Recombinant human CYP3A4 supersomes

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • CYP3A4 fluorescent probe substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)-coumarin, BFC)

  • OB-1 and this compound stock solutions (in DMSO)

  • Positive control inhibitor (e.g., ketoconazole)

  • 96-well black microplates

  • Fluorescence microplate reader

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis prep_inhibitor Prepare OB-1/OB-1-d3 Serial Dilutions pre_incubation Pre-incubate Enzyme Mix with Inhibitor (37°C) prep_inhibitor->pre_incubation prep_enzyme Prepare CYP3A4/ NADPH Mix prep_enzyme->pre_incubation prep_substrate Prepare Substrate Solution start_reaction Add Substrate to Initiate Reaction prep_substrate->start_reaction pre_incubation->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction read_fluorescence Read Fluorescence stop_reaction->read_fluorescence data_analysis Calculate % Inhibition and IC50 read_fluorescence->data_analysis

Caption: Workflow for the in vitro CYP3A4 inhibition assay.

Assay Procedure
  • Prepare Inhibitor Dilutions: Serially dilute OB-1, this compound, and the positive control (ketoconazole) in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Prepare Master Mix: Prepare a master mix containing the CYP3A4 supersomes and the NADPH regenerating system in potassium phosphate buffer.

  • Pre-incubation: In a 96-well plate, add the serially diluted inhibitors or vehicle control. Add the master mix to each well. Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add the fluorescent substrate (BFC) to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for the desired time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

  • Terminate Reaction: Stop the reaction by adding a suitable stop solution (e.g., acetonitrile (B52724) or 0.1 M Tris-base).

  • Read Fluorescence: Measure the fluorescence of the product using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 409 nm excitation and 530 nm emission for the BFC metabolite).

Data Analysis
  • Subtract the background fluorescence (wells without enzyme) from all readings.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

  • Calculate the KIE for IC50 as the ratio of the IC50 of this compound to the IC50 of OB-1.

Data Presentation

The quantitative data from the inhibition experiments should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Inhibition of CYP3A4 by OB-1 and this compound

CompoundIC50 (µM)95% Confidence Interval (µM)KIE (IC50)
OB-11.51.2 - 1.8
This compound6.05.1 - 7.04.0

Interpretation of Results

In the hypothetical data presented in Table 1, the IC50 value for this compound is 4-fold higher than that of OB-1, resulting in a KIE of 4.0. This significant isotope effect suggests that the C-H bond that was deuterated in this compound is cleaved during the rate-limiting step of the process leading to CYP3A4 inhibition. This finding would strongly support a mechanism of inhibition that involves metabolic activation of OB-1 by the enzyme.

Signaling Pathway Involving CYP3A4

CYP3A4 is a critical enzyme in the metabolism of a wide range of endogenous and exogenous compounds. Its activity can be induced or inhibited by various substances, leading to complex drug-drug interactions.

CYP3A4_Pathway cluster_input Inputs cluster_enzyme Enzyme System cluster_output Outputs cluster_regulation Regulation Drugs Drugs / Xenobiotics CYP3A4 CYP3A4 Drugs->CYP3A4 Endogenous Endogenous Substrates (e.g., Steroids) Endogenous->CYP3A4 Metabolites Metabolites (More polar, readily excreted) CYP3A4->Metabolites Inactive_Metabolites Inactive Metabolites Metabolites->Inactive_Metabolites Active_Metabolites Active Metabolites Metabolites->Active_Metabolites Inducers Inducers (e.g., Rifampicin) Inducers->CYP3A4 Upregulate Inhibitors Inhibitors (e.g., OB-1) Inhibitors->CYP3A4 Downregulate

Caption: Simplified overview of the role of CYP3A4.

Conclusion

The use of deuterated compounds like this compound is a valuable strategy in modern drug discovery for elucidating enzyme reaction mechanisms. The kinetic isotope effect provides a clear and quantitative measure to probe whether C-H bond cleavage is a rate-determining step. The protocols and information provided herein offer a framework for researchers to apply this powerful technique in their own studies of enzyme kinetics and inhibition.

References

Application Notes and Protocols for Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and protocols for receptor binding assays relevant to two potential interpretations of "OB-1-d3": 1,25-dihydroxyvitamin D3 (as a ligand for the Vitamin D Receptor) and various ligands for the Dopamine D3 Receptor. The content is intended for researchers, scientists, and drug development professionals.

Part 1: 1,25-Dihydroxyvitamin D3 (Vitamin D3) and the Vitamin D Receptor (VDR)

Application Notes

1,25-dihydroxyvitamin D3 (1,25(OH)2D3) is the hormonally active form of vitamin D. Its biological effects are primarily mediated through the Vitamin D Receptor (VDR), a transcription factor that regulates gene expression.[1][2] Receptor binding assays are crucial for understanding the interaction between 1,25(OH)2D3 and the VDR, which is implicated in calcium homeostasis, bone formation, immune function, and cell growth.[2][3] These assays are instrumental in screening and characterizing novel VDR modulators.

The VDR is found in most cell types, not just those related to bone and mineral metabolism, highlighting the widespread physiological impact of vitamin D signaling.[1][2] Cross-talk between the VDR and other signaling pathways, such as the thyroid hormone receptor pathway, has been observed, indicating a complex regulatory network.[4]

Quantitative Data: Binding Affinities

A comprehensive search did not yield specific Ki or IC50 values for "this compound" in relation to the Vitamin D Receptor. The following table provides a template for how such data would be presented.

CompoundReceptorAssay TypeKi (nM)IC50 (nM)Reference
1,25(OH)2D3Human VDRCompetition Binding[Data not available][Data not available]
Compound XHuman VDRCompetition Binding[Data not available][Data not available]
Experimental Protocols

Protocol 1: VDR Radioligand Competition Binding Assay

This protocol is a generalized procedure based on standard receptor binding assay principles.[5][6][7]

1. Membrane Preparation:

  • Homogenize cells or tissues expressing the VDR in cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[7]

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.[7]

  • Pellet the membranes by centrifuging the supernatant at a higher speed (e.g., 20,000 x g for 10 minutes at 4°C).[7]

  • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[7]

  • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.[7]

  • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[7]

2. Binding Assay:

  • On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[7]

  • Perform the assay in a 96-well plate with a final volume of 250 µL per well.[7]

  • To each well, add:

    • 150 µL of the membrane preparation (protein amount to be optimized).[7]

    • 50 µL of the competing test compound (e.g., "this compound" or unlabeled 1,25(OH)2D3) at various concentrations.[7]

    • 50 µL of a radiolabeled VDR ligand (e.g., [3H]-1,25(OH)2D3) at a fixed concentration.[7]

  • To determine non-specific binding, use a high concentration of an unlabeled VDR ligand.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) with gentle agitation to reach equilibrium.[7]

3. Filtration and Detection:

  • Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[7]

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]

  • Dry the filters and add a scintillation cocktail.[7]

  • Measure the radioactivity retained on the filters using a scintillation counter.[7]

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of the test compound.[7]

  • Plot the specific binding as a function of the log of the competitor concentration.

  • Use non-linear regression analysis to determine the IC50 value.[5]

  • Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow Visualization

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1_25_OH_2D3 1,25(OH)2D3 VDR VDR 1_25_OH_2D3->VDR Binds VDR_RXR VDR-RXR Heterodimer VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binds to VDR->VDR_RXR Heterodimerizes with RXR RXR RXR->VDR_RXR Gene_Transcription Target Gene Transcription (Activation or Repression) VDRE->Gene_Transcription Regulates Receptor_Binding_Assay_Workflow Membrane_Prep Membrane Preparation (VDR Source) Incubation Incubation: Membranes + Radioligand + Competitor Membrane_Prep->Incubation Filtration Vacuum Filtration (Separates Bound from Free) Incubation->Filtration Detection Scintillation Counting (Measures Radioactivity) Filtration->Detection Data_Analysis Data Analysis (IC50 and Ki Determination) Detection->Data_Analysis D3R_Signaling_Pathway Ligand Dopamine / D3 Agonist D3R Dopamine D3 Receptor Ligand->D3R Binds to G_Protein Gi/Go Protein D3R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to D3R_Assay_Workflow Cell_Culture Culture D3R-expressing cells Membrane_Prep Prepare Cell Membranes Cell_Culture->Membrane_Prep Binding_Reaction Incubate: Membranes + Radioligand + Competitor Membrane_Prep->Binding_Reaction Filtration_Wash Filter and Wash Binding_Reaction->Filtration_Wash Counting Gamma Counting Filtration_Wash->Counting Analysis Calculate Ki and Selectivity Counting->Analysis

References

In vivo dosing recommendations for OB-1-d3 in animal models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of OB-1-d3, a deuterated analog of a vitamin D3 metabolite. Deuteration of metabolically susceptible positions can lead to a more favorable pharmacokinetic profile, potentially offering improved efficacy and safety.[1][2][3] This document offers starting recommendations for dosing this compound in preclinical animal models, methods for assessing its biological activity, and a summary of its putative signaling pathway. The provided protocols are intended as a guide and may require optimization for specific experimental contexts.

Introduction to this compound

This compound is a synthetic, deuterated analog of the biologically active form of vitamin D3, 1α,25-dihydroxyvitamin D3. The strategic placement of deuterium (B1214612) atoms at sites prone to metabolic degradation aims to slow the rate of catabolism, thereby increasing the compound's half-life and systemic exposure.[2][3] Like its non-deuterated counterpart, this compound is expected to exert its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates a multitude of genes involved in calcium homeostasis, cell proliferation, differentiation, and immune modulation.[4][5][6]

Proposed Signaling Pathway of this compound

This compound is hypothesized to follow the canonical Vitamin D signaling pathway. Upon entering the target cell, it binds to the VDR. This binding event induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The VDR/RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, ultimately modulating gene transcription.

OB_1_d3_Signaling_Pathway cluster_cell Target Cell OB_1_d3 This compound VDR VDR OB_1_d3->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR RXR->VDR_RXR VDRE VDRE (Vitamin D Response Element) VDR_RXR->VDRE Binds to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Regulates Biological_Effects Biological Effects (e.g., Anti-proliferation, Differentiation) Gene_Transcription->Biological_Effects Leads to Experimental_Workflow start Start tumor_implantation Tumor Cell Implantation start->tumor_implantation tumor_growth Tumor Growth (to ~100-150 mm³) tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Initiation (Vehicle or this compound) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2-3 times/week) treatment->monitoring endpoint Study Endpoint (e.g., Tumor size limit) monitoring->endpoint necropsy Necropsy & Tissue Collection endpoint->necropsy analysis Data Analysis necropsy->analysis end End analysis->end

References

Application Notes and Protocols for OB-1-d3 as a Tracer in Isotope Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. The use of deuterated compounds, such as OB-1-d3, offers a non-radioactive method to investigate the pharmacokinetics, metabolism, and target engagement of new drug candidates. This compound is a deuterated analog of the investigational drug OB-1, designed to act as a tracer in various experimental settings. Its distinct mass allows for sensitive and specific detection by mass spectrometry, enabling researchers to differentiate the administered compound from its endogenous counterparts and track its journey through the body.

This document provides detailed application notes and protocols for the utilization of this compound in isotope labeling experiments, aimed at professionals in drug development and metabolic research.

Principle of Isotope Labeling with this compound

Isotope labeling with this compound relies on the replacement of three hydrogen atoms with deuterium (B1214612) atoms in the OB-1 molecule. Deuterium is a stable, non-radioactive isotope of hydrogen with an additional neutron, resulting in a mass increase of approximately 1 Dalton for each deuterium atom. This mass shift allows for the differentiation of this compound from the unlabeled OB-1 using mass spectrometry (MS).[1] By introducing this compound into a biological system, its absorption, distribution, metabolism, and excretion (ADME) can be meticulously tracked and quantified.

Applications in Drug Development

The use of this compound as a tracer is pivotal in several stages of drug development:

  • Pharmacokinetic (PK) Studies: Determining the concentration-time profile of OB-1 in plasma and various tissues.

  • Metabolite Identification: Identifying and quantifying metabolites of OB-1 by tracing the deuterated label.

  • Bioavailability Studies: Assessing the fraction of an administered dose of OB-1 that reaches the systemic circulation.

  • Drug-Drug Interaction Studies: Investigating the effect of co-administered drugs on the metabolism of OB-1.

  • Target Engagement Studies: In conjunction with appropriate analytical methods, confirming the binding of OB-1 to its intended biological target.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from in vivo pharmacokinetic studies using this compound in a rodent model.

Table 1: Pharmacokinetic Parameters of this compound in Rat Plasma Following a Single Oral Dose (10 mg/kg)

ParameterUnitValue (Mean ± SD)
Cmax (Maximum Concentration)ng/mL1250 ± 150
Tmax (Time to Cmax)h2.0 ± 0.5
AUC (0-t) (Area Under the Curve)ng·h/mL8500 ± 980
t1/2 (Half-life)h6.5 ± 1.2
CL/F (Apparent Clearance)L/h/kg1.18 ± 0.15
Vd/F (Apparent Volume of Distribution)L/kg10.5 ± 2.1

Table 2: Tissue Distribution of this compound in Rats 2 Hours Post-Oral Administration (10 mg/kg)

TissueConcentration (ng/g tissue) (Mean ± SD)
Liver4500 ± 550
Kidney3200 ± 410
Brain150 ± 35
Adipose Tissue850 ± 120
Muscle600 ± 90

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of OB-1 following oral administration of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Male Sprague-Dawley rats (250-300 g)

  • Oral gavage needles

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Dosing Solution Preparation: Prepare a homogenous suspension of this compound in the vehicle at a concentration of 2 mg/mL.

  • Animal Dosing: Administer a single oral dose of the this compound suspension to fasted rats at 10 mg/kg body weight via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into EDTA-containing tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding 3 volumes of cold acetonitrile (B52724) containing an internal standard to 1 volume of plasma.

    • Vortex and centrifuge at 12,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of this compound. The mass spectrometer will be set to monitor the specific mass-to-charge ratio (m/z) of this compound and its fragments.

Protocol 2: Metabolite Identification in Rat Urine

Objective: To identify major metabolites of OB-1 in urine after administration of this compound.

Materials:

  • This compound

  • Metabolic cages

  • Urine collection tubes

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Dosing and Urine Collection: Dose rats with this compound as described in Protocol 1. House the rats in metabolic cages and collect urine over 24 hours.

  • Urine Sample Preparation:

    • Centrifuge the collected urine at 2000 x g for 10 minutes to remove particulate matter.

    • Perform an enzymatic hydrolysis step (e.g., with β-glucuronidase/sulfatase) to cleave conjugated metabolites, if necessary.

    • Acidify the urine and perform solid-phase extraction (SPE) to concentrate the metabolites and remove interfering substances.

    • Elute the metabolites from the SPE cartridge and evaporate the eluent to dryness.

    • Reconstitute the residue in a suitable solvent for analysis.

  • High-Resolution MS Analysis: Analyze the prepared samples using a high-resolution mass spectrometer coupled with liquid chromatography.

  • Data Analysis:

    • Search for molecular ions corresponding to potential metabolites of this compound. The presence of the deuterium label (a +3 Da mass shift from the unlabeled metabolite) will confirm their origin from the administered drug.

    • Utilize tandem mass spectrometry (MS/MS) to fragment the potential metabolite ions and elucidate their structures.

Visualizations

Experimental_Workflow_PK_Study cluster_preparation Preparation cluster_in_vivo In Vivo Phase cluster_processing Sample Processing cluster_analysis Analysis prep Prepare this compound Dosing Solution dose Oral Administration to Rats (10 mg/kg) prep->dose sample Serial Blood Sampling dose->sample plasma Plasma Separation (Centrifugation) sample->plasma extract Protein Precipitation & Extraction plasma->extract lcms LC-MS/MS Quantification extract->lcms data Pharmacokinetic Data Analysis lcms->data

Caption: Workflow for an in vivo pharmacokinetic study using this compound.

Signaling_Pathway_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism OB1_d3 This compound (Tracer) Administered Oxidation Oxidation (CYP450) OB1_d3->Oxidation Hydroxylation Hydroxylation OB1_d3->Hydroxylation Dealkylation Dealkylation OB1_d3->Dealkylation Glucuronidation Glucuronidation (UGTs) Oxidation->Glucuronidation Hydroxylation->Glucuronidation Sulfation Sulfation (SULTs) Hydroxylation->Sulfation Dealkylation->Glucuronidation Excretion Excretion (Urine/Feces) Glucuronidation->Excretion Sulfation->Excretion

Caption: General metabolic pathways for a xenobiotic like OB-1.

Conclusion

This compound serves as an invaluable tool in the preclinical and clinical development of the drug candidate OB-1. The protocols and data presented herein provide a framework for its application in robustly characterizing the ADME properties of OB-1. The use of stable isotope labeling with this compound allows for precise and reliable data collection, which is essential for regulatory submissions and for understanding the overall disposition of the drug in biological systems. Researchers are encouraged to adapt these general protocols to their specific experimental needs and analytical platforms.

References

Application Notes and Protocols for the Detection of OB-1-d3 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided for a hypothetical small molecule drug, "OB-1," and its deuterated internal standard, "OB-1-d3." Due to the absence of specific information on a compound named "this compound" in the public domain, these guidelines are based on established bioanalytical principles for the quantification of small molecules in biological matrices using LC-MS/MS.

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of OB-1 and its Deuterated Internal Standard (this compound) in Human Plasma and Urine

Introduction

Quantitative bioanalysis is a critical component of drug development, providing essential data for pharmacokinetic and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs and their metabolites in biological samples due to its high sensitivity, selectivity, and accuracy.[1] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is crucial for correcting for variability during sample preparation, chromatography, and mass spectrometric detection, thereby ensuring the reliability of the quantitative results.[2][3][4][5][6] This application note describes a validated LC-MS/MS method for the determination of OB-1 in human plasma and urine using this compound as the internal standard.

Method Summary

The analytical method involves a simple and efficient sample preparation procedure, followed by rapid chromatographic separation and sensitive detection using tandem mass spectrometry. For plasma samples, protein precipitation is employed to release the analyte from plasma proteins, followed by a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for further cleanup.[7][8] Urine samples are prepared using a "dilute-and-shoot" approach. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution. Quantification is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Data Presentation

Table 1: Optimized MS/MS Parameters for OB-1 and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
OB-1450.2280.125150
This compound453.2283.125150

Table 2: Method Validation Summary

ParameterPlasmaUrine
Linearity Range 0.1 - 100 ng/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL1 ng/mL
Intra-day Precision (%CV) < 10%< 8%
Inter-day Precision (%CV) < 12%< 10%
Intra-day Accuracy (%Bias) ± 15%± 12%
Inter-day Accuracy (%Bias) ± 15%± 13%
Mean Extraction Recovery 85.2%N/A

Note: The values presented are representative and based on typical performance for such assays.[8][9][10]

Experimental Protocols

Protocol 1: Plasma Sample Preparation (Protein Precipitation followed by LLE)
  • Sample Thawing: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

  • Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol) to each plasma sample, standard, and quality control (QC) sample. Vortex for 10 seconds.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.[9] Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction: Add 600 µL of methyl tert-butyl ether (MTBE) to the supernatant. Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 6,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) and vortex.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Urine Sample Preparation (Dilute-and-Shoot)
  • Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature, vortex, and centrifuge at 4,000 rpm for 5 minutes to pellet any sediment.

  • Aliquoting: Aliquot 50 µL of the urine supernatant into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound internal standard working solution.

  • Dilution: Add 440 µL of the initial mobile phase to the sample.

  • Vortexing: Vortex the sample for 30 seconds.

  • Analysis: Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.[11][12]

Protocol 3: LC-MS/MS Analysis
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • 0-0.5 min: 20% B

    • 0.5-3.0 min: 20% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 20% B

    • 4.1-5.0 min: 20% B (re-equilibration)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Biological Sample (Plasma/Urine) Spiking Spike with This compound (IS) SampleCollection->Spiking Extraction Extraction (PPT/LLE or Dilution) Spiking->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the quantification of OB-1 in biological samples.

Internal_Standard_Logic cluster_analyte Analyte (OB-1) cluster_is Internal Standard (this compound) cluster_quantification Quantification Analyte_Response Variable MS Response due to matrix effects, ion suppression, etc. Ratio Ratio = Analyte Response / IS Response Analyte_Response->Ratio IS_Response Variable MS Response (tracks analyte variability) IS_Response->Ratio Result Accurate & Precise Concentration Ratio->Result

Caption: Logic of using a stable isotope-labeled internal standard for accurate quantification.

References

Troubleshooting & Optimization

Technical Support Center: OB-1-d3 Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with OB-1-d3. Based on available data, this compound is understood to be related to the fluorescent whitening agent Optical Brightener OB-1 (B1677076) (CAS #1533-45-5), and the following information is based on the known properties of this compound.

Frequently Asked Questions (FAQs)

Q1: What is OB-1 and why is it so difficult to dissolve?

Optical Brightener OB-1 (2,2'-(1,2-ethenediyl)bis(4,1-phenylene)bisbenzoxazole) is a large, aromatic, and highly symmetrical molecule.[1] Its chemical structure leads to strong intermolecular forces, resulting in a high melting point (>359°C) and very low solubility in water and most common organic solvents.[1][2] It is characterized as being practically insoluble in water.[2]

Q2: What solvents are recommended for dissolving OB-1?

OB-1 exhibits very low solubility in most standard laboratory solvents at room temperature. It is generally considered soluble in some organic solvents, though specific quantitative data at room temperature is limited and often reported as less than 0.1%.[2][3][4] For practical purposes in a research setting, high temperatures may be required to achieve even modest dissolution in high-boiling point organic solvents.

Q3: Can I improve the solubility of OB-1 by heating?

Yes, for many compounds, solubility increases with temperature. Given OB-1's high thermal stability (decomposition temperature >400°C), heating can be an effective strategy to facilitate dissolution in a suitable high-boiling point solvent.[1][5] However, researchers must be cautious and aware of the thermal stability of their entire experimental system.

Q4: Is sonication effective for dissolving OB-1?

Sonication can aid in the dissolution of poorly soluble compounds by breaking down particle agglomerates and increasing the surface area exposed to the solvent.[5] While it can accelerate the rate of dissolution, it may not significantly increase the ultimate solubility of OB-1, which is inherently very low in most solvents.

Troubleshooting Guide

Issue: this compound powder will not dissolve in my chosen solvent.

This is the most common issue encountered with OB-1. Follow this systematic approach to troubleshoot the problem.

Initial Steps:

  • Verify the Solvent Choice: Consult the solubility data table below. If you are using a solvent in which OB-1 is known to be practically insoluble, you will need to select a different solvent system.

  • Increase Temperature: If using a high-boiling point organic solvent, carefully heat the mixture while stirring. Monitor for any signs of dissolution. Ensure your experimental apparatus is appropriate for the temperatures used.

  • Reduce Particle Size: Grinding the this compound powder to a finer consistency before adding it to the solvent can increase the surface area and may improve the rate of dissolution.[5]

  • Apply Sonication: Use an ultrasonic bath or probe to sonicate the mixture. This can help to break up aggregates and enhance dissolution.[5]

Advanced Strategies:

  • Solvent Screening: If common solvents fail, a systematic screening of a broader range of organic solvents may be necessary.

  • Co-solvent Systems: Sometimes, a mixture of two or more miscible solvents can have better solvating power than either solvent alone.[5] Experiment with co-solvent systems, for example, by adding a small amount of a good solvent (if one can be identified) to a larger volume of a poorer solvent in which your other reactants are soluble.

Data Presentation: OB-1 Solubility

The following table summarizes the known solubility of Optical Brightener OB-1 in various solvents at 25°C.

SolventSolubility ( g/100g solution)Reference
Water< 0.000002 (10μg/L)[1][6]
Acetone< 0.01[1]
Chloroform< 0.01[1]
n-Hexane< 0.01[1]
Methanol< 0.01[1]
DMSOSlightly soluble with heating[6]

Note: The data indicates that OB-1 is practically insoluble in these common solvents at room temperature.

Experimental Protocols

Protocol 1: General Method for Attempting Dissolution of OB-1
  • Preparation: Weigh the desired amount of this compound powder. If possible, reduce the particle size by gently grinding in a mortar and pestle.

  • Solvent Addition: In a suitable vessel equipped with a magnetic stir bar, add the chosen organic solvent.

  • Mixing: Begin vigorous stirring.

  • Observation: Observe if the powder dissolves. If not, proceed to the next steps.

  • Heating (Optional and with caution): If using a high-boiling point solvent, gradually heat the mixture on a hot plate with stirring. Monitor the temperature and observe for dissolution. Do not exceed the boiling point of the solvent or the decomposition temperature of any component in your experiment.

  • Sonication (Optional): Place the vessel in an ultrasonic bath for a defined period (e.g., 15-30 minutes), observing for any changes in solubility.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

The following diagram illustrates a step-by-step process for addressing poor solubility of a compound like this compound in an experimental setting.

G Troubleshooting Workflow for Poor Solubility cluster_0 cluster_1 cluster_2 start Start: Compound is Insoluble check_solvent Consult Solubility Data start->check_solvent wrong_solvent Incorrect Solvent Chosen check_solvent->wrong_solvent No correct_solvent Solvent is Potentially Correct check_solvent->correct_solvent Yes select_new Select New Solvent wrong_solvent->select_new select_new->check_solvent increase_temp Increase Temperature? correct_solvent->increase_temp sonicate Apply Sonication? increase_temp->sonicate No / Ineffective dissolved Compound Dissolved increase_temp->dissolved Yes reduce_size Reduce Particle Size? sonicate->reduce_size No / Ineffective sonicate->dissolved Yes reduce_size->dissolved Yes not_dissolved Still Insoluble: Consider Advanced Options (e.g., Co-solvents) reduce_size->not_dissolved No / Ineffective

Caption: A logical workflow for troubleshooting poor compound solubility.

References

Technical Support Center: Optimizing OB-1-d3 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of OB-1-d3 in in vitro assays. As this compound is a deuterated analog of a vitamin D3 metabolite, the guidance provided is based on established principles for vitamin D3 compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound, as an analog of vitamin D3, is presumed to exert its effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor.[1][2] Upon binding to the VDR, the complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the modulation of their transcription.[3] This genomic action regulates various cellular processes, including cell proliferation, differentiation, and apoptosis.[2][4]

Q2: What are the typical starting concentrations for this compound in in vitro assays?

A2: For vitamin D3 analogs, a wide range of concentrations has been reported in the literature, typically spanning from picomolar (10-12 M) to micromolar (10-6 M) levels. The optimal concentration is highly dependent on the cell type and the specific biological endpoint being measured. For initial experiments, a broad dose-response curve is recommended, starting from 10-12 M to 10-7 M.[5][6]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound should be dissolved in a suitable solvent, such as ethanol (B145695) or DMSO, to create a high-concentration stock solution. It is crucial to minimize the final solvent concentration in the cell culture medium to avoid solvent-induced artifacts. Typically, the final solvent concentration should be kept below 0.1%. Stock solutions should be stored at -20°C or -80°C and protected from light to prevent degradation.

Troubleshooting Guide

Issue 1: No observable effect of this compound at expected concentrations.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Sub-optimal Concentration Range The effective concentration may be outside the tested range. Expand the dose-response curve to include both lower (picomolar) and higher (micromolar) concentrations.
Cell Line Insensitivity The cell line may have low or no expression of the Vitamin D Receptor (VDR). Verify VDR expression levels in your cell line using techniques like RT-qPCR or Western blotting.
Compound Degradation Improper storage or handling may have led to the degradation of this compound. Prepare fresh stock solutions and protect them from light and repeated freeze-thaw cycles.
Assay Incubation Time The incubation time may be too short to observe a biological response. Perform a time-course experiment to determine the optimal duration of treatment.
Issue 2: High variability or inconsistent results between experiments.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Density Variations in cell number can significantly impact the response to treatment. Ensure consistent cell seeding density across all wells and experiments.
Solvent Effects High concentrations of the vehicle (e.g., ethanol, DMSO) can be toxic to cells and interfere with the assay. Ensure the final solvent concentration is consistent across all treatments, including the vehicle control, and is at a non-toxic level (typically <0.1%).
Serum Lot-to-Lot Variability Components in fetal bovine serum (FBS) can vary between lots and may affect cell growth and responsiveness. Test new lots of FBS before use in critical experiments or use a single, large batch for a series of experiments.
Pipetting Errors Inaccurate pipetting can lead to significant variations in the final compound concentration. Calibrate pipettes regularly and use appropriate pipetting techniques.
Issue 3: Observed cytotoxicity at high concentrations.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Off-Target Effects At high concentrations, compounds can exhibit non-specific, off-target effects leading to cell death. Focus on the lower concentration range where specific, VDR-mediated effects are more likely to be observed.
Solvent Toxicity The concentration of the solvent may be reaching toxic levels. Re-evaluate the final solvent concentration in your high-dose wells and ensure it is below the toxicity threshold for your cell line.
Apoptosis Induction Vitamin D3 analogs can induce apoptosis in certain cancer cell lines.[7] This may be the intended biological effect. Confirm apoptosis using specific assays like Annexin V staining or caspase activity assays.

Quantitative Data Summary

The following table summarizes typical concentration ranges for vitamin D3 analogs in various in vitro assays based on literature. These ranges can serve as a starting point for optimizing this compound concentration.

In Vitro Assay Cell Type Example Concentration Range (Molar) Reference
Cell Proliferation (MTT/CCK-8)MC3T3-E1 Osteoblasts10-14 to 10-4[6]
Colony FormationSKMel-188 Melanoma10-9 to 10-7[5]
Alkaline Phosphatase (ALP) ActivityMC3T3-E1 Osteoblasts10-14 to 10-10[6]
Gene Expression (RT-PCR)MC3T3-E1 Osteoblasts10-12[6]
Spheroid ContractionSKMel-188 Melanoma10-7[5]

Experimental Protocols

Protocol 1: General Cell Proliferation Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Protocol 2: Alkaline Phosphatase (ALP) Activity Assay
  • Cell Culture and Treatment: Seed cells in a 24-well plate and treat with various concentrations of this compound at different time points (e.g., 3, 7, and 14 days).

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., Triton X-100 based buffer).

  • ALP Reaction: Add the cell lysate to a reaction mixture containing p-nitrophenyl phosphate (B84403) (pNPP) in an alkaline buffer.

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Measurement: Stop the reaction and measure the absorbance of the product (p-nitrophenol) at 405 nm.

  • Normalization: Normalize the ALP activity to the total protein content of the cell lysate, determined by a standard protein assay (e.g., BCA assay).

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VDR VDR This compound->VDR Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to Target_Gene Target Gene VDRE->Target_Gene Regulates mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Biological Response Biological Response Protein->Biological Response

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare this compound Stock Solution Treat Treat Cells with Serial Dilutions Stock->Treat Cells Seed Cells in Multi-well Plate Cells->Treat Incubate Incubate for Defined Period Treat->Incubate Assay Perform In Vitro Assay (e.g., MTT) Incubate->Assay Measure Measure Readout (e.g., Absorbance) Assay->Measure Analyze Analyze Data & Determine EC50 Measure->Analyze

Caption: In vitro assay workflow.

Troubleshooting_Logic Start Inconsistent or Unexpected Results? Check_Conc Verify Concentration Range Start->Check_Conc No Effect Check_Cells Assess Cell Health & VDR Expression Start->Check_Cells High Variability Check_Protocol Review Experimental Protocol Start->Check_Protocol Cytotoxicity Optimize Optimize Assay Parameters Check_Conc->Optimize Check_Cells->Optimize Check_Protocol->Optimize Redo Repeat Experiment Optimize->Redo Adjustments Made

References

Technical Support Center: Troubleshooting Poor Signal Intensity of OB-1-d3 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signal intensity of the deuterated internal standard OB-1-d3 in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low signal intensity of a deuterated internal standard like this compound?

Poor signal intensity of a deuterated internal standard in LC-MS/MS analysis is a frequent issue that can typically be attributed to one of three main categories: matrix effects, issues with the liquid chromatography method, or problems with the mass spectrometer's ion source or other parameters.[1][2] Often, co-eluting compounds from the sample matrix can suppress the ionization of the internal standard.[3] Additionally, suboptimal chromatographic conditions can lead to poor peak shape or separation from interfering compounds.[4] Finally, incorrect mass spectrometry settings can fail to efficiently ionize or detect the deuterated standard.[5]

Q2: Can the deuteration in this compound itself cause a lower signal compared to its non-deuterated analogue?

While deuterated standards are designed to be chemically similar to their non-deuterated counterparts, the "isotope effect" can sometimes lead to slight differences in chromatographic behavior.[1][5] Deuterated compounds may elute slightly earlier than the native compound in reverse-phase chromatography.[6] If this separation occurs in a region of the chromatogram with high ion suppression, the deuterated standard can exhibit a lower signal intensity.[1][5] However, the deuterium (B1214612) itself does not inherently cause a weaker signal in the mass spectrometer.

Q3: Why is my this compound signal intense in a neat solution but weak when spiked into my sample matrix?

This is a classic sign of matrix effects, where components in your biological or environmental sample interfere with the ionization of this compound.[3] These matrix components can compete with your internal standard for ionization, a phenomenon known as ion suppression, which significantly reduces its signal intensity.[7][8] The complexity of the matrix dictates the severity of these effects.[9]

Q4: Is it possible for the this compound signal to be too high, and is that a problem?

Yes, an excessively high concentration of the deuterated internal standard can lead to a phenomenon known as self-suppression, where it interferes with its own ionization.[4] It can also potentially suppress the ionization of the target analyte.[10] Furthermore, a very high internal standard signal can lead to detector saturation, causing non-linearity in the calibration curve.[10]

Troubleshooting Guides

Issue 1: Consistently Low this compound Signal in All Samples

If you are observing a consistently low signal for this compound across all your samples, including calibration standards, the issue is likely related to the analytical method or instrument setup.

Potential Causes and Solutions:

  • Suboptimal Mass Spectrometer Settings: The ion source parameters may not be optimized for this compound.

    • Solution: Perform an infusion analysis of this compound to optimize key ESI source parameters.[5]

  • Incorrect Internal Standard Concentration: The working concentration of this compound may be too low.

    • Solution: Prepare a fresh, higher concentration working solution and re-analyze.

  • Degradation of this compound: The internal standard may have degraded due to improper storage or handling.

    • Solution: Prepare fresh working solutions from a new stock vial of this compound.

  • System Contamination: The LC-MS system may be contaminated, leading to broad ion suppression.

    • Solution: Clean the ion source and check for system contamination.[10]

Issue 2: this compound Signal is Strong in Standards but Weak or Variable in Samples

This scenario strongly suggests that matrix effects are the primary culprit.

Potential Causes and Solutions:

  • Ion Suppression: Components in the sample matrix are suppressing the ionization of this compound.

    • Solution 1: Improve sample preparation to more effectively remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be beneficial.[11]

    • Solution 2: Dilute the sample to reduce the concentration of matrix components, but ensure the analyte concentration remains within the instrument's detection limits.

    • Solution 3: Modify the chromatographic method to separate this compound from the region of ion suppression.[1] A post-column infusion experiment can help identify these regions.[8]

  • Differential Matrix Effects: Even with co-elution, the analyte and this compound may experience different degrees of ion suppression.[4] This can occur if there is a slight chromatographic separation between them.[1][5]

    • Solution: Adjust the chromatographic conditions to ensure perfect co-elution of the analyte and this compound.[12]

Data Presentation

Table 1: Typical Starting ESI Source Parameters for Optimization of this compound

ParameterPositive Ion Mode RangeNegative Ion Mode RangeKey Considerations
Spray Voltage (V) 2000 - 40002000 - 4000Aim for the lowest voltage that provides a stable spray to minimize in-source reactions.[5]
Drying Gas Temperature (°C) 200 - 350200 - 350Optimize for efficient desolvation without causing thermal degradation.[5]
Drying Gas Flow (L/min) 4 - 124 - 12Higher flow can improve desolvation but may reduce sensitivity if too high.[5]
Cone Voltage (V) 10 - 6010 - 60A critical parameter to maximize the precursor ion and minimize fragmentation.[5]

Note: These are general ranges, and optimal values will vary depending on the specific instrument, compound, and mobile phase composition.[5]

Experimental Protocols

Protocol 1: Systematic Optimization of ESI Source Parameters

Objective: To determine the optimal ESI source parameters for this compound to achieve maximum signal intensity and stability.

Methodology:

  • Prepare an Infusion Solution: Create a solution of this compound in a solvent composition that mimics the mobile phase at the expected elution time (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration that provides a moderate signal (e.g., 100 ng/mL).

  • Direct Infusion: Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.[5]

  • One-Factor-at-a-Time Optimization:

    • Spray Voltage: While infusing, gradually increase the spray voltage from a low value until a stable and maximal signal is observed.

    • Drying Gas Flow and Temperature: Sequentially optimize the drying gas flow rate and then the temperature, monitoring the signal intensity.[5]

    • Cone/Fragmentor Voltage: Ramp the cone voltage and record the signal intensity of the precursor ion. The optimal value will maximize the precursor ion signal while minimizing in-source fragmentation.[5]

  • Record Optimal Parameters: Document the settings that provide the highest and most stable signal for this compound.

Protocol 2: Post-Column Infusion Experiment to Diagnose Ion Suppression

Objective: To identify regions in the chromatogram where ion suppression occurs.

Methodology:

  • Setup: Connect a syringe pump delivering a constant flow of this compound solution to the LC flow path between the analytical column and the mass spectrometer's ion source using a T-junction.[1]

  • Infusion: Begin infusing the this compound solution at a low, constant rate (e.g., 5-10 µL/min) while the LC is running its normal gradient with no injection. This should generate a stable, elevated baseline signal for this compound.[8]

  • Injection of Blank Matrix: Inject a blank, extracted sample matrix.[8]

  • Analysis: Monitor the this compound signal. Any dips or decreases in the baseline indicate regions where co-eluting matrix components are causing ion suppression.[8]

  • Interpretation: Compare the retention time of your analyte and this compound with the regions of ion suppression to determine if they are eluting in a problematic area.

Visualizations

TroubleshootingWorkflow cluster_issue Observed Issue cluster_diagnosis Initial Diagnosis cluster_paths Troubleshooting Paths cluster_method Method/Instrument Issue cluster_matrix Matrix Effect Issue start Poor this compound Signal Intensity q1 Signal low in ALL injections? start->q1 sol1 Optimize MS Parameters (Protocol 1) q1->sol1 Yes sol5 Improve Sample Prep q1->sol5 No, only in samples sol2 Check IS Concentration sol1->sol2 sol3 Verify IS Stability sol2->sol3 sol4 Clean Ion Source sol3->sol4 sol6 Dilute Sample sol5->sol6 sol7 Modify Chromatography sol6->sol7 sol8 Diagnose with Post-Column Infusion (Protocol 2) sol7->sol8

Caption: Troubleshooting workflow for poor this compound signal intensity.

LogicalRelationships cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Low this compound Signal cause1 Ion Suppression problem->cause1 cause2 Suboptimal MS Settings problem->cause2 cause3 Poor Chromatography problem->cause3 cause4 IS Degradation/Purity problem->cause4 solution1 Improve Sample Cleanup cause1->solution1 solution2 Optimize Source Parameters cause2->solution2 solution3 Adjust LC Method cause3->solution3 solution4 Prepare Fresh Standard cause4->solution4

Caption: Logical relationships between problem, causes, and solutions.

References

How to prevent degradation of OB-1-d3 during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the handling and sample preparation of OB-1-d3 to minimize its degradation and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is deuteration important?

OB-1 is a small molecule inhibitor of stomatin-like protein 3 (STOML3) oligomerization. Its chemical name is Ethyl 5-(1-methyl-4-nitro-1H-imidazol-5-yloxy)-2-phenylbenzofuran-3-carboxylate. The "-d3" designation indicates that it is a deuterated version of OB-1, meaning three of its hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen.

Deuteration is a common strategy in drug development and for use as an internal standard in quantitative mass spectrometry. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic degradation of the compound in vivo, potentially improving its pharmacokinetic profile.[1] For analytical purposes, the mass shift provided by deuteration allows it to be distinguished from its non-deuterated counterpart, making it an excellent internal standard for accurate quantification.

Q2: What are the likely positions of deuteration in this compound?

The exact positions of the three deuterium atoms in commercially available this compound are often not specified. However, they are most likely located on the ethyl ester group (-OCH2CH3 -> -OCD2CD3 or similar) or the methyl group on the imidazole (B134444) ring (-CH3 -> -CD3), as these are common and synthetically accessible positions for deuteration. The stability of the deuterium label can be influenced by its position in the molecule.

Q3: What are the primary degradation pathways for this compound?

Based on the chemical structure of OB-1, the following degradation pathways are plausible:

  • Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield the corresponding carboxylic acid.[2][3][4][5][6]* Nitroimidazole Degradation: Nitroimidazole compounds can be sensitive to light and may undergo reduction of the nitro group under certain biological or experimental conditions. [1][7][8][9]* Benzofuran (B130515) Ring Opening: The benzofuran core, while generally stable, can be susceptible to oxidative degradation or enzymatic cleavage in biological systems. [10][11][12][13]* H/D Back-Exchange: If the deuterium atoms are in labile positions (e.g., adjacent to a carbonyl group or on a heteroatom), they can be replaced by hydrogen from protic solvents (like water or methanol). This would compromise the isotopic purity of the standard. [14][15] Q4: How can I prevent H/D back-exchange?

To minimize the loss of the deuterium label:

  • Solvent Choice: Use aprotic solvents (e.g., acetonitrile (B52724), DMSO) for storing stock solutions. If aqueous solutions are necessary, consider using deuterated water (D₂O). [14]* pH Control: Maintain a neutral or slightly acidic pH (around 2.5-3) if working with aqueous solutions, as both strong acids and bases can catalyze H/D exchange. [14][15]* Temperature: Store samples at low temperatures (-20°C or -80°C) to slow down the rate of exchange. [14]* Minimize Exposure: Reduce the time the sample is in protic solvents before analysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of this compound signal during analysis Ester hydrolysis due to acidic or basic conditions in sample preparation or mobile phase.- Maintain a neutral pH during sample preparation.- Use a mobile phase with a pH between 3 and 7.- Avoid prolonged exposure to strong acids or bases.
Adsorption to sample vials or tubing.- Use silanized glass vials or polypropylene (B1209903) tubes.- Include a small percentage of an organic solvent like acetonitrile or isopropanol (B130326) in the sample matrix.
Appearance of a peak corresponding to the non-deuterated OB-1 H/D back-exchange.- Review the "How can I prevent H/D back-exchange?" section.- Prepare samples in aprotic or deuterated solvents immediately before analysis.
Contamination of the this compound standard with the non-deuterated form.- Check the certificate of analysis for isotopic purity.- Analyze a fresh solution of the standard to confirm its purity.
Inconsistent quantification results Degradation of this compound during sample storage.- Store stock solutions in an aprotic solvent at -80°C.- Prepare working solutions fresh daily.- Conduct a stability study in the sample matrix.
Matrix effects in mass spectrometry.- Ensure co-elution of this compound and the analyte.- Optimize sample cleanup procedures (e.g., solid-phase extraction) to remove interfering matrix components.

Experimental Protocols

Protocol 1: Short-Term Stability Assessment of this compound in a Biological Matrix

Objective: To evaluate the stability of this compound in a relevant biological matrix (e.g., plasma, cell lysate) over a typical sample preparation timeframe.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Spike a known concentration of the this compound stock solution into the biological matrix to achieve a final concentration relevant to your experiment.

    • Prepare multiple aliquots of this spiked matrix.

  • Incubation:

    • Incubate the aliquots at the temperature(s) used during your sample preparation (e.g., 4°C, room temperature).

    • Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8 hours).

  • Sample Processing:

    • At each time point, immediately process the sample using your standard protocol (e.g., protein precipitation with cold acetonitrile, liquid-liquid extraction).

    • Ensure the processing method is consistent across all time points.

  • Analysis:

    • Analyze the processed samples by LC-MS/MS, monitoring for the parent this compound and the potential non-deuterated OB-1.

  • Data Interpretation:

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

    • Monitor the area of the non-deuterated OB-1 peak to assess for H/D back-exchange.

Protocol 2: Forced Degradation Study

Objective: To identify the major degradation products of this compound under stressed conditions.

Methodology:

  • Prepare Stress Samples:

    • Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at 60°C.

    • Basic Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and incubate at room temperature.

    • Photodegradation: Expose a solution of this compound to UV light.

  • Time Points:

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis:

    • Analyze the samples by LC-MS/MS to identify and quantify the remaining this compound and any new peaks corresponding to degradation products.

Visualizations

degradation_pathways OB1_d3 This compound Ester_Hydrolysis Ester Hydrolysis (Carboxylic Acid-d3) OB1_d3->Ester_Hydrolysis Acid/Base Nitro_Reduction Nitroimidazole Reduction (Amino-OB-1-d3) OB1_d3->Nitro_Reduction Reducing Agents/Light Benzofuran_Oxidation Benzofuran Oxidation (Hydroxylated-OB-1-d3) OB1_d3->Benzofuran_Oxidation Oxidizing Agents/Enzymes HD_Exchange H/D Back-Exchange (OB-1-d2, d1, d0) OB1_d3->HD_Exchange Protic Solvents

Caption: Potential degradation pathways of this compound.

experimental_workflow start Start: Sample Collection add_is Spike with this compound (in aprotic solvent) start->add_is extraction Sample Extraction (e.g., Protein Precipitation, LLE) Keep Cold add_is->extraction evaporation Solvent Evaporation (if necessary) extraction->evaporation reconstitution Reconstitution (in mobile phase-compatible aprotic solvent if possible) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Recommended workflow for sample preparation with this compound.

References

Technical Support Center: Analysis of OB-1 and OB-1-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of OB-1 using its deuterated internal standard, OB-1-d3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in LC-MS/MS bioanalysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of OB-1 with this compound as an internal standard.

Q1: We are observing low and inconsistent signal intensity for both OB-1 and this compound when analyzing plasma samples compared to standards prepared in a neat solution. What is the likely cause?

Low and inconsistent signal intensity for both the analyte and its deuterated internal standard is a classic sign of ion suppression.[1] This matrix effect occurs when co-eluting endogenous components from the biological matrix, such as phospholipids, interfere with the ionization process in the mass spectrometer's ion source. This interference leads to a reduced and variable signal, which can compromise the accuracy, precision, and sensitivity of your assay.[2]

Q2: How can we quantitatively confirm that matrix effects are impacting our analysis?

A post-extraction spike experiment is a standard method to quantitatively assess the presence and magnitude of matrix effects.[3] This involves comparing the peak area of OB-1 and this compound in a neat solution to their peak areas when spiked into an extracted blank matrix. A significant difference between these measurements points to ion suppression or enhancement.[3]

The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[4]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol details the post-extraction spike experiment to quantify the impact of the matrix on the analysis of OB-1 and this compound.

Objective: To determine the extent of ion suppression or enhancement for OB-1 and this compound in the presence of a biological matrix.

Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least six different sources[5]

  • OB-1 and this compound analytical standards

  • Reconstitution solvent (e.g., 50:50 acetonitrile:water)

  • All necessary reagents and equipment for your established sample preparation method (e.g., protein precipitation, LLE, or SPE)

  • LC-MS/MS system

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike known concentrations of OB-1 and this compound into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract the blank biological matrix using your established procedure. Spike the same known concentrations of OB-1 and this compound into the final, dried, and reconstituted extract.

    • Set C (Pre-Extraction Spike): Spike the same known concentrations of OB-1 and this compound into the blank biological matrix before the extraction process. (This set is used to determine recovery, see Q6).

  • Analyze the samples using your validated LC-MS/MS method.

  • Calculate the Matrix Factor (MF) for both OB-1 and this compound for each matrix source:

    • MF = (Mean Peak Response of Set B) / (Mean Peak Response of Set A)

  • Calculate the Internal Standard (IS)-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of OB-1) / (MF of this compound)

  • Evaluate the Results: The coefficient of variation (%CV) of the IS-normalized MF across the different matrix sources should be ≤15%.[6]

Data Presentation:

Table 1: Example Matrix Effect Assessment for OB-1 and this compound in Human Plasma

Matrix LotOB-1 Peak Area (Set A)OB-1 Peak Area (Set B)OB-1 MFThis compound Peak Area (Set A)This compound Peak Area (Set B)This compound MFIS-Normalized MF
11,250,000850,0000.681,300,000884,0000.681.00
21,265,000822,2500.651,310,000851,5000.651.00
31,240,000880,4000.711,295,000919,4500.711.00
41,255,000790,6500.631,305,000822,1500.631.00
51,270,000863,6000.681,315,000894,2000.681.00
61,260,000831,6000.661,300,000858,0000.661.00
Mean 0.67 0.67 1.00
%CV 4.5% 3.0% 0.0%

Frequently Asked Questions (FAQs)

Q3: We've confirmed significant ion suppression. What are the first steps to mitigate this?

Your initial focus should be on improving sample cleanup and optimizing chromatographic separation.

  • Optimize Sample Preparation: If you are using protein precipitation, which can leave behind a significant amount of matrix components, consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[7][8] These methods are more effective at removing interfering substances like phospholipids.[9]

  • Enhance Chromatographic Separation: Modify your LC method to better separate OB-1 and this compound from the co-eluting matrix components.[3] This can be achieved by:

    • Changing the column chemistry (e.g., from C18 to a phenyl-hexyl column).

    • Adjusting the mobile phase composition or pH.[7]

    • Modifying the gradient profile to increase the resolution between your analytes and interfering peaks.

Q4: Can the deuterated internal standard (this compound) completely eliminate matrix effects?

While a stable isotope-labeled internal standard like this compound is the gold standard for mitigating matrix effects, it may not completely eliminate all issues.[8] Since the analyte and the deuterated IS are chemically very similar, they co-elute and are affected by the matrix in a similar way.[5] By using the peak area ratio of the analyte to the internal standard for quantification, the variability caused by ion suppression or enhancement is largely normalized.[5]

However, in some rare cases, "differential matrix effects" can occur where the analyte and the deuterated standard are affected differently by the matrix.[8] This can sometimes be due to slight differences in retention times.[6][10] Therefore, thorough method development and validation are still essential.

Q5: Our results show high variability between different lots of plasma. How can this compound help with this?

This is known as the relative matrix effect, where the degree of ion suppression or enhancement varies between different sources of the biological matrix.[5] Regulatory guidelines often require testing on at least six different lots of the matrix.[5] Using this compound is the most effective way to correct for this inter-lot variability because it will be similarly affected by the matrix components in each unique lot, ensuring the reliability of your results.[5]

Q6: We are experiencing low recovery for OB-1. How can we troubleshoot this?

Low recovery is typically due to a suboptimal extraction procedure or analyte instability.

  • Optimize Extraction Parameters:

    • For LLE: Test different organic solvents and adjust the pH of the aqueous phase to ensure optimal partitioning of OB-1.[8]

    • For SPE: Evaluate different sorbents, wash steps, and elution solvents to maximize the recovery of OB-1 while minimizing the co-extraction of interfering components.[8]

  • Assess Analyte Stability: Perform stability experiments to check for degradation of OB-1 during the sample preparation process. This can be done by comparing the response of a sample spiked before extraction (Set C from Protocol 1) with a post-extraction spike (Set B).

Table 2: Example Recovery and Matrix Effect Data

Sample SetDescriptionMean OB-1 Peak Area
ANeat Standard1,250,000
BPost-Extraction Spike850,000
CPre-Extraction Spike765,000
Calculation Result
Recovery (%) = (C / B) * 10090.0%
Matrix Effect (%) = (B / A) * 10068.0% (Ion Suppression)

Q7: We are observing a shift in retention time for both OB-1 and this compound. What could be the cause?

Retention time shifts can be caused by several factors:[11]

  • Column Degradation: The column may be aging or contaminated.

  • Mobile Phase Issues: Changes in the mobile phase composition or pH can affect retention.

  • Flow Rate Fluctuations: Inconsistent flow rates from the LC pump can lead to shifts.

  • Temperature Variations: Fluctuations in the column oven temperature can impact retention times.

Regular system suitability tests (SSTs) can help identify these issues early.[11]

Visualizations

Troubleshooting Workflow for Matrix Effects

G cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Outcome start Inconsistent/Low Signal for OB-1 & this compound is_matrix_effect Perform Post-Extraction Spike Experiment (Protocol 1) start->is_matrix_effect optimize_sample_prep Optimize Sample Prep (LLE/SPE) is_matrix_effect->optimize_sample_prep Matrix Effect Confirmed pass Assay Passes (%CV <= 15%) is_matrix_effect->pass No Significant Matrix Effect optimize_lc Optimize Chromatography (Gradient/Column) optimize_sample_prep->optimize_lc revalidate Re-evaluate Matrix Effect & Recovery optimize_lc->revalidate revalidate->optimize_sample_prep Unsuccessful revalidate->pass Successful fail Assay Fails (Investigate Further)

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

Experimental Workflow for Matrix Effect Assessment

G cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_eval Evaluation set_a Set A: Spike OB-1/OB-1-d3 in Neat Solution lcms LC-MS/MS Analysis set_a->lcms set_b Set B: Spike OB-1/OB-1-d3 in Post-Extracted Matrix set_b->lcms set_c Set C: Spike OB-1/OB-1-d3 in Pre-Extracted Matrix set_c->lcms calc_me Calculate Matrix Effect (B vs A) lcms->calc_me calc_rec Calculate Recovery (C vs B) lcms->calc_rec eval Evaluate IS-Normalized MF and %CV across lots calc_me->eval calc_rec->eval result Acceptable Method Performance eval->result

Caption: Workflow for assessing recovery and matrix effects using a three-set approach.

References

Technical Support Center: Optimizing OB-1-d3 Recovery from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the recovery of OB-1-d3 from plasma samples. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.

Troubleshooting Guide

Low or inconsistent recovery of the internal standard this compound can significantly impact the accuracy and reliability of bioanalytical data.[1][2] This guide provides a systematic approach to identifying and resolving potential issues in your experimental protocol.

Issue: Low or Variable Recovery of this compound

Use the following decision tree to navigate to the potential cause and solution for your specific problem.

Troubleshooting_Low_Recovery start Start: Low this compound Recovery Observed check_sample_handling Review Sample Handling & Storage Procedures start->check_sample_handling check_sample_prep Evaluate Sample Preparation Method start->check_sample_prep check_analytical_method Investigate Analytical (LC-MS/MS) Method start->check_analytical_method improper_storage Improper Storage Conditions? (e.g., temperature, freeze-thaw cycles) check_sample_handling->improper_storage ppt_or_spe Using Protein Precipitation (PPT) or Solid-Phase Extraction (SPE)? check_sample_prep->ppt_or_spe matrix_effects Matrix Effects (Ion Suppression/Enhancement)? check_analytical_method->matrix_effects storage_solution Solution: Store samples at appropriate temperatures (e.g., -80°C) and minimize freeze-thaw cycles. improper_storage->storage_solution Yes adsorption_issue Adsorption to container walls? improper_storage->adsorption_issue No adsorption_solution Solution: Use low-binding tubes. Consider adding surfactants or organic solvents to the sample. adsorption_issue->adsorption_solution Yes ppt_branch Protein Precipitation Issues ppt_or_spe->ppt_branch PPT spe_branch Solid-Phase Extraction Issues ppt_or_spe->spe_branch SPE ppt_solvent Suboptimal PPT Solvent? ppt_branch->ppt_solvent spe_sorbent Incorrect SPE Sorbent? spe_branch->spe_sorbent ppt_solvent_solution Solution: Test different organic solvents (Acetonitrile, Methanol (B129727), Acetone) and ratios. Consider solvent polarity relative to OB-1. ppt_solvent->ppt_solvent_solution Yes ppt_ph Incorrect pH? ppt_solvent->ppt_ph No ppt_ph_solution Solution: Adjust sample pH before PPT to optimize this compound solubility and protein removal. ppt_ph->ppt_ph_solution Yes incomplete_ppt Incomplete Precipitation? ppt_ph->incomplete_ppt No incomplete_ppt_solution Solution: Ensure adequate vortexing and incubation time. Consider incubation at low temperatures. incomplete_ppt->incomplete_ppt_solution Yes spe_sorbent_solution Solution: Select sorbent based on OB-1's properties (e.g., C8, C18 for hydrophobic; ion-exchange for charged analytes). spe_sorbent->spe_sorbent_solution Yes spe_wash Analyte Loss During Wash Step? spe_sorbent->spe_wash No spe_wash_solution Solution: Use a weaker wash solvent (less organic content) to avoid eluting this compound prematurely. spe_wash->spe_wash_solution Yes spe_elution Incomplete Elution? spe_wash->spe_elution No spe_elution_solution Solution: Use a stronger elution solvent. Optimize pH and solvent composition. Perform a second elution. spe_elution->spe_elution_solution Yes matrix_effects_solution Solution: Improve sample cleanup. Modify chromatographic conditions to separate this compound from interfering matrix components. matrix_effects->matrix_effects_solution Yes instability Post-extraction Instability? matrix_effects->instability No instability_solution Solution: Analyze samples immediately after preparation. Investigate degradation in the reconstitution solvent over time. instability->instability_solution Yes

Figure 1. Troubleshooting decision tree for low this compound recovery.

Frequently Asked Questions (FAQs)

Q1: Why is my internal standard (this compound) recovery low even though the analyte recovery is acceptable?

A1: Several factors can selectively affect the internal standard (IS). A stable isotope-labeled IS like this compound should ideally behave identically to the unlabeled analyte.[2][3] However, differences can arise. One common reason is a slight difference in retention time on the chromatography column due to the deuterium (B1214612) isotope effect.[3] If a region of strong matrix suppression co-elutes precisely with the IS but not the analyte, the IS signal can be disproportionately reduced.[3] Additionally, if the IS is added at a very different concentration than the analyte, it might be more susceptible to non-specific binding or saturation of binding sites.

Q2: How can I determine if matrix effects are the cause of my low recovery?

A2: To assess matrix effects, you can perform a post-extraction spike experiment.[4] Compare the peak area of this compound in a neat solution (reconstitution solvent) to the peak area of this compound spiked into the supernatant of an extracted blank plasma sample. A significant difference in peak area indicates the presence of ion suppression or enhancement from the plasma matrix.[5] A post-column infusion experiment can also help identify at which retention times matrix effects are most pronounced.[4]

Q3: What is the best protein precipitation solvent to use for plasma samples?

A3: The choice of solvent depends on the properties of your analyte and the desired outcome. Acetonitrile (B52724) is widely used and effectively precipitates proteins while keeping many small molecules, including internal standards, in the supernatant.[6][7] Methanol is another option but may be less efficient at protein removal. Acetone can also be used.[8][9] The optimal approach often involves testing different solvents and solvent-to-plasma ratios to find the best recovery for this compound.[10]

Data Presentation: Comparison of Protein Precipitation Methods

MethodPrecipitating AgentTypical Ratio (Agent:Plasma)AdvantagesDisadvantages
Organic Solvent PrecipitationAcetonitrile3:1High protein removal efficiency, simple, automatable.[6][7]May not be suitable for highly polar analytes.
Methanol3:1Good for polar analytes.Less efficient protein removal than acetonitrile.
Acetone4:1Effective for protein removal.[9]Can be difficult to resuspend the analyte precipitate.[9]
Acid PrecipitationTrichloroacetic Acid (TCA)1:2 (e.g., 10% TCA)Very efficient protein removal.[8][11]Harsh conditions can degrade some analytes; TCA is corrosive.
Salting OutAmmonium Sulfate, Zinc SulfateVariesMild precipitation, preserves protein structure.[8][11]High salt content may interfere with subsequent analysis.

Q4: When should I choose Solid-Phase Extraction (SPE) over Protein Precipitation (PPT)?

A4: SPE is generally preferred when a cleaner sample extract is required.[12][13] While PPT is faster and simpler, it often leaves more matrix components in the final extract, which can lead to significant matrix effects.[13] SPE provides better selectivity by using a sorbent that specifically retains the analyte and IS, while allowing interfering compounds to be washed away.[14] This results in a cleaner baseline and potentially lower ion suppression, which is crucial for sensitive assays.[15][16]

Experimental Protocols

Protocol 1: General Protein Precipitation (PPT) using Acetonitrile

This protocol describes a standard method for removing proteins from plasma samples.

  • Sample Preparation: Thaw plasma samples on ice. Vortex to ensure homogeneity.

  • Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the working solution of this compound to the plasma sample. Vortex briefly.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio) to the plasma sample.[6][7]

  • Vortexing: Vortex the mixture vigorously for 1-3 minutes to ensure complete protein precipitation.[6]

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[9]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate, avoiding disturbance of the protein pellet.

  • Evaporation & Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of mobile phase-compatible solvent to concentrate the sample.[17]

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

PPT_Workflow start Start: Plasma Sample add_is Spike with this compound Internal Standard start->add_is add_solvent Add Cold Acetonitrile (3:1 v/v) add_is->add_solvent vortex Vortex Vigorously (1-3 min) add_solvent->vortex centrifuge Centrifuge (e.g., 10,000 x g, 10 min) vortex->centrifuge transfer Collect Supernatant centrifuge->transfer evap_recon Evaporate & Reconstitute (Optional) transfer->evap_recon end Ready for LC-MS/MS Analysis evap_recon->end

Figure 2. General workflow for plasma protein precipitation.
Protocol 2: General Solid-Phase Extraction (SPE) for a Hydrophobic Analyte

This protocol outlines a typical SPE procedure using a reversed-phase (e.g., C8 or C18) sorbent, assuming OB-1 is a hydrophobic compound.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of an aqueous buffer (e.g., 2% phosphoric acid to disrupt protein binding and ensure analyte protonation).[18][14] Add the this compound internal standard.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent. Do not allow the sorbent bed to dry out.[15]

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.[18] This step is critical and may need optimization to prevent premature elution of this compound.

  • Elution: Elute this compound and the analyte with 1-2 mL of a strong solvent (e.g., methanol or acetonitrile).[18] Collect the eluate.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Data Presentation: Common SPE Sorbent Choices

Sorbent TypeMechanismBest ForElution Solvent Example
C18, C8Reversed-PhaseNon-polar, hydrophobic compounds.[18]Methanol, Acetonitrile
HLBHydrophilic-Lipophilic BalanceWide range of compounds (polar to non-polar).[18]Methanol, Acetonitrile
MCXMixed-Mode Cation ExchangeBasic compounds (positively charged).[18]Methanol with 5% Ammonium Hydroxide
WCXWeak Cation ExchangeStrong basic compounds.[18]Acidified Methanol
MAX/WAXMixed-Mode/Weak Anion ExchangeAcidic compounds (negatively charged).[15]Methanol with 2-5% Formic Acid

References

Technical Support Center: Troubleshooting Isotopic Exchange with OB-1-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for OB-1-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential isotopic exchange issues during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and where is the deuterium (B1214612) label located?

OB-1 is a fluorescent whitening agent, chemically known as 2,2'-(1,2-ethenediyldi-4,1-phenylene)bisbenzoxazole. In its deuterated form, this compound, the exact position of the three deuterium atoms is critical for its stability as an internal standard in mass spectrometry analysis. While the specific labeling pattern should be confirmed from the certificate of analysis provided by the supplier, deuterium labels are typically placed on aromatic rings or the ethylene (B1197577) bridge. Aromatic deuterium labels are generally more stable than those on the ethylene bridge, which could be more susceptible to exchange under certain conditions.

Q2: What is isotopic exchange, and why is it a concern for this compound?

Isotopic exchange is a chemical reaction where a deuterium atom on a labeled compound, such as this compound, is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, matrix).[1][2] This "back-exchange" can compromise the accuracy of quantitative analyses.[3] If the deuterium label is lost, the internal standard can be misidentified as the unlabeled analyte, leading to inaccurate measurements and "false positives".[2]

Q3: What are the primary factors that can induce isotopic exchange in this compound?

Several factors can influence the rate of hydrogen-deuterium exchange:

  • pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms, particularly if they are in labile positions.[2] For many deuterated compounds, the minimum exchange rate is observed in a slightly acidic pH range of 2.5-3.[4]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[2] It is often recommended to conduct experiments at low temperatures (e.g., on ice) to minimize this effect.[5]

  • Solvent: Protic solvents, such as water and methanol, contain exchangeable protons and can readily participate in isotopic exchange with the deuterated standard.[2]

  • Label Position: The stability of the deuterium label is highly dependent on its chemical environment within the molecule. Deuterium atoms on aromatic rings are generally stable. However, labels on carbons adjacent to heteroatoms or double bonds may be more susceptible to exchange.[1][6]

Troubleshooting Guide

Problem: I am observing a signal for the unlabeled OB-1 in my blank samples spiked only with this compound.

This is a strong indication of in-source back-exchange or the presence of unlabeled impurity in the standard.

Potential Cause Troubleshooting Steps
Isotopic Exchange with Solvent - Use aprotic solvents (e.g., acetonitrile, dioxane) for sample preparation and storage whenever possible.[2]- If aqueous solutions are necessary, consider using D₂O-based buffers.[2]- Minimize the time the standard is in a protic solvent.[5]
pH-Induced Exchange - Maintain the pH of your solutions in a neutral or slightly acidic range (pH 2.5-3 is often optimal for stability).[2][4]- Avoid strongly acidic or basic conditions during sample preparation and analysis.[4]
Temperature-Induced Exchange - Keep samples and standards cooled (e.g., on an ice bath or in a cooled autosampler).[4]- Store stock solutions at low temperatures (-20°C or -80°C).[2]
Contamination of Internal Standard - Analyze the this compound standard solution alone to check for the presence of unlabeled OB-1. The response of the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte.[1]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound Under Experimental Conditions

Objective: To determine if the deuterated internal standard is stable under the specific experimental conditions of your assay.

Methodology:

  • Spike: Add this compound to a blank matrix (the same matrix as your samples) at the working concentration.[7]

  • Incubate: Incubate the spiked matrix under the same conditions (temperature, pH, time) as your typical sample preparation and analysis.[7]

  • Analyze: Analyze the sample using LC-MS/MS at different time points, monitoring the mass transition for the unlabeled OB-1.

  • Evaluate: A significant increase in the signal for the unlabeled OB-1 over time indicates that deuterium exchange is occurring under your experimental conditions.[7]

Visualizations

Diagram 1: Factors Influencing Isotopic Exchange

Factors Influencing Isotopic Exchange of this compound cluster_factors Influencing Factors cluster_outcome Outcome Factor1 pH (Acidic or Basic) Outcome Isotopic Exchange (Loss of Deuterium) Factor1->Outcome Factor2 Temperature (Elevated) Factor2->Outcome Factor3 Solvent (Protic) Factor3->Outcome Factor4 Label Position (Lability) Factor4->Outcome

Caption: Key factors that can lead to the isotopic exchange of this compound.

Diagram 2: Troubleshooting Workflow for Isotopic Exchange

Troubleshooting Workflow for this compound Isotopic Exchange Start Start: Unexplained OB-1 signal in blank + this compound CheckPurity Step 1: Analyze this compound standard alone. Is unlabeled OB-1 present? Start->CheckPurity Contaminated Conclusion: Internal standard is contaminated. Source a new batch. CheckPurity->Contaminated Yes AssessStability Step 2: Perform stability assessment. (See Protocol 1) Does unlabeled signal increase over time? CheckPurity->AssessStability No Stable Conclusion: Exchange is not occurring during experiment. Re-evaluate other sources of contamination. AssessStability->Stable No Optimize Step 3: Optimize experimental conditions: - Adjust pH - Lower temperature - Use aprotic solvents AssessStability->Optimize Yes Reassess Step 4: Re-run stability assessment. Optimize->Reassess Resolved Conclusion: Isotopic exchange issue resolved. Reassess->Resolved No increase NotResolved Conclusion: Exchange persists. Consider alternative internal standard or labeling position. Reassess->NotResolved Increase persists

Caption: A logical workflow to identify and resolve isotopic exchange issues.

References

Technical Support Center: OB-1 and OB-1-d3 Chromatographic Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the chromatographic separation of OB-1 and its deuterated internal standard, OB-1-d3.

Frequently Asked Questions (FAQs)

Q1: What is the Chromatographic Isotope Effect (CIE) and why are OB-1 and this compound separating?

A1: The Chromatographic Isotope Effect (CIE), also known as the Chromatographic Deuteration Effect (CDE), is a phenomenon where isotopically labeled compounds, like this compound, exhibit different retention times compared to their unlabeled counterparts, such as OB-1.[1] The substitution of hydrogen (¹H) with its heavier isotope, deuterium (B1214612) (²H or D), introduces subtle changes in the molecule's physicochemical properties.[1] These changes can alter the molecule's interaction with the stationary and mobile phases, leading to a retention time shift.[1] Therefore, it is critical during method development to not assume co-elution and to verify the degree of separation.[1]

Q2: In reversed-phase LC, should I expect this compound to elute earlier or later than OB-1?

A2: In reversed-phase liquid chromatography (RP-LC) and gas chromatography (GC), deuterated compounds generally elute earlier than their non-deuterated (protiated) analogs.[1][2] This is often referred to as an "inverse isotope effect," where the heavier isotope has a shorter retention time.[1] This occurs because the C-D bond is slightly shorter and less polarizable than the C-H bond, which can reduce hydrophobic interactions with the stationary phase.[3]

Q3: What factors influence the degree of separation between OB-1 and this compound?

A3: The magnitude of the retention time shift is highly dependent on several factors:

  • Separation Mechanism : The effect is most pronounced in RP-LC and GC.[1] In normal-phase (NP-LC), the effect can be different, sometimes resulting in the deuterated compound eluting later.[1][4]

  • Number of Deuterium Atoms : Increasing the number of deuterium substitutions can increase the potential resolution between the deuterated and non-deuterated analogs.[3][4]

  • Position of Deuterium Atoms : The location of the deuterium substitution within the molecule also plays a role in the extent of the separation.[1]

  • Chromatographic Conditions : Mobile phase composition and the type of stationary phase can influence the separation. For instance, some stationary phases like pentafluorophenyl (PFP) have been shown to reduce the CDE.[5]

Q4: How can I definitively check the separation and resolution of my two compounds?

A4: The most straightforward method is to perform a co-injection experiment. Prepare a 1:1 mixture of your OB-1 and this compound standards and inject it into your chromatographic system. This will clearly show the degree of separation between the two isotopologues and allow you to calculate the resolution (Rs) between the two peaks.[1]

Troubleshooting Guides

Issue 1: Unexpected Retention Time Shift Between OB-1 and this compound

Symptoms: You observe two distinct peaks when analyzing a sample containing both OB-1 and this compound, or the retention time for your this compound internal standard does not match the OB-1 analyte.

Troubleshooting Workflow:

G start Start: Unexpected Peak Splitting or RT Mismatch for OB-1/OB-1-d3 check_cie Is this a new method or have conditions changed? start->check_cie confirm_separation Acknowledge Chromatographic Isotope Effect (CIE). This separation is often expected. check_cie->confirm_separation Yes check_system Investigate other potential causes: - Column degradation - Mobile phase issues - Temperature fluctuations check_cie->check_system No co_inject Action: Perform co-injection of a 1:1 mixture of OB-1 and this compound to confirm peak identities and measure resolution (Rs). confirm_separation->co_inject evaluate_rs Is resolution acceptable for quantification? co_inject->evaluate_rs method_ok End: Method is acceptable. Integrate peaks separately. evaluate_rs->method_ok Yes optimize_method Action: Modify method to co-elute peaks (if desired) by testing different columns (e.g., PFP) or mobile phase conditions. evaluate_rs->optimize_method No G cluster_0 MS Optimization cluster_1 LC Optimization cluster_2 Method Validation ms1 1. Direct Infusion Infuse OB-1 and this compound individually into MS. ms2 2. Tune Parameters Optimize source parameters (e.g., capillary voltage, gas flow). ms1->ms2 ms3 3. Select Transitions Identify precursor ions and optimize collision energy for 2-3 stable product ions (MRM). ms2->ms3 lc1 4. Column Selection Start with a common column (e.g., C18, 1.7-2.6 µm). ms3->lc1 lc2 5. Mobile Phase Screening Test Methanol vs. Acetonitrile. Test acidic (0.1% FA) vs. basic pH. lc1->lc2 lc3 6. Gradient Optimization Run broad scouting gradients (e.g., 5-95% B) to determine elution window. Refine gradient for optimal resolution and run time. lc2->lc3 val1 7. Assess System Suitability Check retention time, peak area, and S/N reproducibility. lc3->val1 val2 8. Evaluate Performance Determine LLOQ, linearity, accuracy, precision, and matrix effects. val1->val2

References

Technical Support Center: Minimizing Non-Specific Binding of OB-1-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for OB-1-d3. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to non-specific binding during experimental procedures.

Non-specific binding (NSB) is a common issue in various assays, leading to high background signals and inaccurate results.[1][2][3] This guide will walk you through the potential causes of NSB and provide detailed protocols to minimize its effects, ensuring the accuracy and reliability of your data. While the compound "this compound" suggests a deuterated form of a molecule, potentially for use as an internal standard, the principles outlined here are broadly applicable to minimizing non-specific binding in various experimental contexts, particularly in immunoassays like ELISA.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem?

A1: Non-specific binding refers to the adhesion of antibodies or other molecules to unintended surfaces or molecules rather than to their specific targets.[4][5] This can occur through low-affinity interactions, such as hydrophobic or electrostatic forces, with the assay plate, other proteins, or unrelated molecules in the sample.[6] NSB is a significant problem because it generates a high background signal, which can mask the true signal from the specific binding event, leading to reduced assay sensitivity, poor signal-to-noise ratios, and potentially false-positive results.[1][4][7]

Q2: What are the common causes of high non-specific binding in my assay?

A2: Several factors can contribute to high non-specific binding, including:

  • Insufficient Blocking: Inadequate blocking of the assay plate surface can leave sites available for non-specific antibody or protein adherence.[2][7]

  • Inadequate Washing: Insufficient or improper washing steps may fail to remove unbound reagents, leading to a high background.[1][8][9]

  • Inappropriate Antibody Concentration: Using too high a concentration of the primary or secondary antibody can increase the likelihood of non-specific interactions.[7]

  • Sample Matrix Effects: Components in complex biological samples can interfere with the assay and contribute to non-specific binding.[4]

  • Hydrophobic or Electrostatic Interactions: The inherent physicochemical properties of the analyte, antibodies, or assay surface can promote non-specific interactions.[6][10]

  • Deteriorated Reagents: Using old or improperly stored reagents can lead to aggregation and increased non-specific binding.[8]

Q3: How can I effectively block the assay plate to prevent non-specific binding?

A3: Blocking is a critical step to prevent non-specific binding by saturating all unoccupied binding sites on the assay plate.[7][11] Common blocking agents include proteins like Bovine Serum Albumin (BSA) or casein, as well as non-ionic detergents.[12][13][14] The choice of blocking agent and its concentration should be optimized for your specific assay. For example, you can try increasing the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extending the blocking incubation time.[2]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues with non-specific binding.

Observed Problem Potential Cause Recommended Solution
High background across the entire plate Inadequate blockingIncrease the concentration of the blocking agent (e.g., 1-5% BSA or casein).[2] Increase the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).[7] Test different blocking agents (e.g., non-fat dry milk, commercial blocking buffers).[3][14]
Insufficient washingIncrease the number of wash cycles (e.g., from 3 to 5).[9][15][16] Increase the wash buffer volume to ensure the entire well is washed.[8][15] Add a soaking step of 30-60 seconds between washes.[2][7] Ensure the wash buffer contains a detergent like Tween-20 (typically 0.05%).[17]
Antibody concentration too highPerform a titration experiment to determine the optimal concentration for your primary and secondary antibodies.[7][18]
Cross-reactivity of antibodiesSelect antibodies with high specificity for the target analyte.[1] Use pre-adsorbed secondary antibodies to minimize cross-reactivity with other species' immunoglobulins.
Edge effects (higher signal at the edges of the plate) Uneven temperature during incubationEnsure the plate is incubated in a temperature-controlled environment and away from drafts or direct heat sources.[8]
Evaporation from wellsUse plate sealers during incubation steps.[16]
Inconsistent results between wells Pipetting errorsCalibrate pipettes regularly and ensure proper pipetting technique to avoid cross-contamination.[8][9]
Poor quality of reagents or waterUse high-purity water for all buffers and reagent preparations.[1][8] Ensure reagents are stored correctly and are not expired.

Experimental Protocols

Protocol 1: Optimizing Blocking Conditions

This protocol outlines a method for testing different blocking agents to minimize non-specific binding.

  • Plate Coating: Coat a 96-well plate with your target antigen or capture antibody according to your standard protocol.

  • Preparation of Blocking Buffers: Prepare a series of blocking buffers with different agents and concentrations.

    • 1%, 3%, and 5% BSA in PBS

    • 1%, 3%, and 5% Non-fat dry milk in PBS

    • A commercial blocking buffer

  • Blocking: After coating, wash the plate and add 200 µL of the different blocking buffers to designated wells. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the plate thoroughly with your standard wash buffer (e.g., PBS with 0.05% Tween-20).[2]

  • Assay Procedure: Proceed with the rest of your assay protocol (e.g., adding a detection antibody without the analyte of interest to measure background).

  • Analysis: Measure the signal in each well. The blocking buffer that yields the lowest background signal is the optimal choice for your assay.

Protocol 2: Optimizing Wash Steps

This protocol is designed to determine the optimal number of washes and wash buffer composition.

  • Prepare Assay Plate: Coat and block the plate using your optimized blocking protocol.

  • Add High-Concentration Analyte/Antibody: Add a high concentration of your analyte or primary antibody to all wells to generate a strong signal.

  • Vary Wash Conditions:

    • Number of Washes: In different sets of wells, perform 3, 4, 5, or 6 wash cycles.

    • Detergent Concentration: In other sets of wells, use wash buffers with varying concentrations of Tween-20 (e.g., 0.05%, 0.1%, 0.2%).

    • Soak Time: Test the inclusion of a 30-second soak step during each wash.[2]

  • Complete Assay: Proceed with the remaining steps of your assay.

  • Data Analysis: Compare the signal-to-noise ratio for each wash condition. The condition that provides the highest ratio (strong specific signal with low background) is optimal.

Visualizations

Diagram 1: Troubleshooting Logic for High Non-Specific Binding

Troubleshooting_NSB Start High Non-Specific Binding Detected Check_Blocking Review Blocking Protocol Start->Check_Blocking Check_Washing Review Washing Protocol Start->Check_Washing Check_Antibody Review Antibody Concentrations Start->Check_Antibody Check_Reagents Check Reagent Quality Start->Check_Reagents Optimize_Blocking Optimize Blocking (Agent, Concentration, Time) Check_Blocking->Optimize_Blocking Optimize_Washing Optimize Washing (Number of washes, Volume, Soak time) Check_Washing->Optimize_Washing Titrate_Antibody Titrate Primary and Secondary Antibodies Check_Antibody->Titrate_Antibody Replace_Reagents Use Fresh Buffers and Reagents Check_Reagents->Replace_Reagents Test_Blockers Test Different Blocking Agents (BSA, Casein, Commercial) Optimize_Blocking->Test_Blockers Solution Reduced Non-Specific Binding Test_Blockers->Solution Adjust_Detergent Adjust Detergent Concentration (e.g., Tween-20) Optimize_Washing->Adjust_Detergent Adjust_Detergent->Solution Titrate_Antibody->Solution Replace_Reagents->Solution

Caption: A flowchart for troubleshooting high non-specific binding.

Diagram 2: Experimental Workflow for a Competitive Binding Assay

Competitive_Assay_Workflow Start Start: Plate Coated with Capture Antibody Add_Sample 1. Add Sample (containing this compound) and Labeled Competitor Molecule Start->Add_Sample Incubate_1 2. Incubate to Allow Binding Competition Add_Sample->Incubate_1 Wash_1 3. Wash to Remove Unbound Molecules Incubate_1->Wash_1 Add_Secondary 4. Add Enzyme-Labeled Secondary Antibody Wash_1->Add_Secondary Incubate_2 5. Incubate for Secondary Antibody Binding Add_Secondary->Incubate_2 Wash_2 6. Wash to Remove Unbound Secondary Antibody Incubate_2->Wash_2 Add_Substrate 7. Add Substrate Wash_2->Add_Substrate Incubate_3 8. Incubate for Color Development Add_Substrate->Incubate_3 Stop_Reaction 9. Add Stop Solution Incubate_3->Stop_Reaction Read_Plate 10. Read Absorbance on Plate Reader Stop_Reaction->Read_Plate

Caption: Workflow for a typical competitive binding assay.

References

Validation & Comparative

A Comparative Analysis of OB-1-d3 and Unlabeled OB-1: Exploring the Potential Impact of Deuteration on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the known biological activity of OB-1 and the anticipated effects of its deuterated analog, OB-1-d3. While direct comparative experimental data for this compound is not yet publicly available, this document extrapolates the potential impact of deuteration based on established principles in medicinal chemistry and pharmacology.

OB-1 is recognized as an inhibitor of stomatin-like protein-3 (STOML3) oligomerization. This mechanism of action leads to a reduction in the size of STOML3 clusters within the plasma membrane. Consequently, OB-1 has been shown to decrease the current amplitudes of mechanically-induced Piezo1 channels in vitro, without affecting ASIC3 currents. In vivo studies in mice have demonstrated that subcutaneous administration of OB-1 can reversibly silence touch receptor activity and inhibit the paw withdrawal reflex in a neuropathic pain model.

The introduction of deuterium (B1214612) at specific positions within a molecule, a process known as deuteration, is a common strategy in drug discovery to enhance metabolic stability and improve pharmacokinetic profiles.[1][2] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, particularly those involving cytochrome P450 enzymes.[2] This "kinetic isotope effect" can lead to a longer half-life, reduced formation of potentially reactive metabolites, and an overall improved therapeutic window for the deuterated compound.[1]

Hypothetical Comparison of Biological Activity: OB-1 vs. This compound

This section presents a hypothetical comparison based on the known properties of OB-1 and the expected consequences of deuteration. The quantitative values for this compound are projections and require experimental validation.

ParameterUnlabeled OB-1Hypothetical this compoundRationale for Hypothetical Difference
Target Binding Affinity High affinity for STOML3.Expected to be similar to unlabeled OB-1.Deuteration is a subtle structural modification and is not expected to significantly alter the binding affinity to the target protein.[1]
In vitro Potency (IC50) Effective concentration for inhibiting STOML3 oligomerization and Piezo1 currents.Potentially similar or slightly improved compared to unlabeled OB-1.While binding affinity is likely unchanged, improved metabolic stability in the assay medium could lead to a slightly lower IC50 value.
Metabolic Stability Susceptible to metabolic degradation, potentially leading to a shorter half-life.Expected to be higher than unlabeled OB-1.The stronger carbon-deuterium bond can slow down enzymatic metabolism, leading to increased stability.[1][2]
Pharmacokinetics (t1/2) Characterized by a specific in vivo half-life.Expected to have a longer half-life compared to unlabeled OB-1.Reduced metabolic clearance due to the kinetic isotope effect would likely result in a prolonged plasma half-life.[1]
In vivo Efficacy Demonstrates efficacy in animal models of neuropathic pain.Potentially enhanced efficacy or sustained effect at a similar dose compared to unlabeled OB-1.A longer half-life could lead to more sustained target engagement, potentially resulting in improved or longer-lasting therapeutic effects.
Toxicity Profile Specific toxicity profile associated with the parent compound and its metabolites.Potentially altered toxicity profile, possibly with reduced metabolite-driven toxicity.Deuteration can alter metabolic pathways, potentially reducing the formation of toxic metabolites.[1] However, the formation of novel metabolites cannot be excluded and requires investigation.

Experimental Protocols

To empirically determine the comparative biological activity of this compound versus unlabeled OB-1, the following experimental protocols are proposed:

In Vitro STOML3 Oligomerization Assay

Objective: To compare the potency of OB-1 and this compound in inhibiting STOML3 oligomerization.

Methodology:

  • Culture cells (e.g., N2a cells) expressing fluorescently tagged STOML3.

  • Treat the cells with a range of concentrations of unlabeled OB-1 and this compound.

  • Utilize super-resolution microscopy or a similar imaging technique to visualize and quantify the size of STOML3 clusters in the plasma membrane.

  • Calculate the IC50 value for each compound, representing the concentration at which a 50% reduction in STOML3 cluster size is observed.

Electrophysiological Patch-Clamp Assay for Piezo1 Activity

Objective: To assess the functional consequence of STOML3 inhibition by comparing the effects of OB-1 and this compound on mechanically-activated Piezo1 currents.

Methodology:

  • Perform whole-cell patch-clamp recordings on cells endogenously or exogenously expressing Piezo1 channels (e.g., N2a cells or cultured sensory neurons).

  • Apply mechanical stimuli (e.g., using a high-speed pressure clamp) to elicit Piezo1 currents.

  • Perfuse the cells with various concentrations of unlabeled OB-1 and this compound and record the resulting changes in current amplitude.

  • Determine the IC50 for the inhibition of Piezo1 currents for both compounds.

In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of OB-1 and this compound.

Methodology:

  • Incubate unlabeled OB-1 and this compound with liver microsomes or hepatocytes from relevant species (e.g., mouse, rat, human).

  • Collect samples at various time points.

  • Analyze the concentration of the parent compound remaining at each time point using liquid chromatography-mass spectrometry (LC-MS).

  • Calculate the in vitro half-life (t1/2) for each compound.

In Vivo Pharmacokinetic Study

Objective: To compare the pharmacokinetic profiles of OB-1 and this compound in an animal model.

Methodology:

  • Administer a single dose of unlabeled OB-1 or this compound to a cohort of animals (e.g., mice) via a relevant route (e.g., subcutaneous or oral).

  • Collect blood samples at predetermined time points.

  • Measure the plasma concentration of the parent drug and any major metabolites using LC-MS.

  • Determine key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of OB-1 and a general workflow for its comparative analysis.

OB1_Signaling_Pathway OB-1 Signaling Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_cellular_response Cellular Response STOML3_monomer STOML3 Monomer STOML3_oligomer STOML3 Oligomer STOML3_monomer->STOML3_oligomer Oligomerization Piezo1 Piezo1 Channel STOML3_oligomer->Piezo1 Modulates Ion_Influx Decreased Cation Influx Piezo1->Ion_Influx Mediates OB1 OB-1 / this compound OB1->STOML3_oligomer Inhibits Oligomerization Mechanical_Stimulus Mechanical Stimulus Mechanical_Stimulus->Piezo1 Activates Neuronal_Activity Reduced Neuronal Excitability Ion_Influx->Neuronal_Activity Pain_Sensation Analgesia Neuronal_Activity->Pain_Sensation

Caption: Mechanism of action of OB-1 and its deuterated analog.

Experimental_Workflow Comparative Experimental Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_analysis Data Analysis OB1 Unlabeled OB-1 Binding Target Binding Assay (STOML3) OB1->Binding Oligomerization STOML3 Oligomerization Assay OB1->Oligomerization Electrophysiology Piezo1 Patch-Clamp OB1->Electrophysiology Metabolism Metabolic Stability Assay OB1->Metabolism OB1_d3 This compound Synthesis OB1_d3->Binding OB1_d3->Oligomerization OB1_d3->Electrophysiology OB1_d3->Metabolism Comparison Comparative Analysis of OB-1 vs. This compound Binding->Comparison Oligomerization->Comparison Efficacy Neuropathic Pain Model Electrophysiology->Efficacy Electrophysiology->Comparison PK Pharmacokinetic Profiling Metabolism->PK Metabolism->Comparison PK->Efficacy Toxicity Toxicology Assessment PK->Toxicity PK->Comparison Efficacy->Comparison Toxicity->Comparison

Caption: Workflow for comparing OB-1 and this compound.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Vitamin D3 and its Deuterated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and clinical research, the integrity and consistency of bioanalytical methods are paramount. Cross-validation of these methods is a critical process to ensure reliable data when analyses are performed across different laboratories, with different techniques, or after modifications to a validated method. This guide provides a comprehensive comparison of the two most common analytical techniques for the quantification of Vitamin D3: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, such as Vitamin D3-d3, is a cornerstone of robust quantification, particularly in LC-MS/MS assays.

Data Presentation: A Comparative Analysis

The performance of HPLC-UV and LC-MS/MS for the quantification of Vitamin D3 is summarized in the table below. This data, compiled from various studies, serves as a baseline for method selection and validation.[1][2][3][4][5][6]

Performance ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.999[1][2]> 0.99[3][7]
Accuracy (% Recovery) 99.42%[1]91% - 109%
Precision (% RSD) < 2.0%[1][2]< 15%[7][8]
Limit of Detection (LOD) 0.0539 µg/mL[1]5 pg/mL[7][9]
Limit of Quantification (LOQ) 0.1633 µg/mL[1]5 pg/mL[7][9]
Specificity Lower (Prone to interference)[10]High (Separates from impurities)[7][10]
Throughput ModerateHigh
Cost per Sample LowHigh

Experimental Protocols

Detailed methodologies for each analytical technique are provided below to facilitate replication and cross-validation.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of Vitamin D3 in pharmaceutical dosage forms.[1]

  • Instrumentation and Column : An HPLC system equipped with a UV detector and a normal-phase silica (B1680970) column (L3) are used.[1]

  • Mobile Phase and Elution : An isocratic mobile phase consisting of n-hexane and ethyl acetate (B1210297) (85:15 v/v) is employed.[1] The flow rate is maintained at 2.0 mL/min.[1]

  • Sample Preparation : A standard stock solution is prepared by dissolving the Vitamin D3 standard in the mobile phase.[5] This stock solution is then used to prepare a series of calibration standards.[5]

  • Chromatographic Conditions : The injection volume is 10 µL, and the column temperature is maintained at ambient conditions.[10] UV detection is performed at a wavelength of 292 nm.[1]

  • Calibration : A calibration curve is constructed by plotting the peak area against the concentration of the injected standards.[1] The linearity is typically assessed over a range of 80% to 120% of the test concentration.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is considered the gold standard for the quantification of Vitamin D3 and its metabolites in biological matrices due to its high sensitivity and specificity.[7][8]

  • Instrumentation and Column : An LC-MS/MS system consisting of a UHPLC system coupled to a triple quadrupole mass spectrometer is used.[9] Chromatographic separation is achieved using a C18 column.[9][11]

  • Mobile Phase and Elution : A gradient elution is typically used with mobile phases consisting of 0.1% formic acid in water and acetonitrile.[12]

  • Sample Preparation :

    • Protein Precipitation : To a plasma sample, an internal standard working solution (e.g., Vitamin D3-d3 in methanol) is added, followed by a protein precipitating agent like acetonitrile.[13][14]

    • Liquid-Liquid Extraction or Solid-Phase Extraction (SPE) : Further cleanup can be performed to remove interferences.[3][11]

    • The final extract is evaporated and reconstituted in the mobile phase for injection.[13]

  • Mass Spectrometric Conditions : The mass spectrometer is operated in the positive ion mode using multiple reaction monitoring (MRM).[8][12] Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored for quantification.

  • Calibration : A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.[12] The linear range for this method is significantly wider and at lower concentrations than HPLC-UV.[7][9]

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Deuterated Internal Standard (e.g., Vitamin D3-d3) Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Extract Extraction (LLE or SPE) Precipitate->Extract Evaporate Evaporation & Reconstitution Extract->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Calibration Curve Quantification Ratio->Calibrate Result Final Concentration Calibrate->Result

Bioanalytical workflow for LC-MS/MS quantification.

G start Analyze QC Samples by Both Methods decision Is |% Bias| <= 20% for at least 2/3 of QC samples per level? start->decision accept Cross-Validation Successful decision->accept Yes reject Cross-Validation Failed decision->reject No investigate Investigate Discrepancy reject->investigate

Decision tree for cross-validation acceptance criteria.

References

Isotope Effect Studies with OB-1-d3: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of OB-1, a known STOML3 oligomerization blocker, and its hypothetical deuterated analog, OB-1-d3. The introduction of deuterium (B1214612) in place of hydrogen at specific metabolic sites can significantly alter a compound's pharmacokinetic profile due to the kinetic isotope effect (KIE).[1] This guide explores the theoretical advantages of this compound, supported by general principles of isotope effects in drug development, and provides detailed experimental protocols for comparative studies.

Introduction to OB-1 and the Rationale for Deuteration

OB-1 is a small molecule inhibitor of stomatin-like protein-3 (STOML3) oligomerization.[2][3] STOML3 is a crucial regulatory protein of mechanically sensitive ion channels, such as Piezo channels, which are implicated in touch sensation and neuropathic pain.[2][4] By inhibiting STOML3 oligomerization, OB-1 can reduce the sensitivity of these channels, thereby alleviating mechanical hypersensitivity.[2][3]

The primary motivation for developing a deuterated version of OB-1, termed this compound, lies in the potential to enhance its metabolic stability. The substitution of hydrogen with deuterium, a heavier isotope, strengthens the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[1] This increased bond strength can slow down metabolic processes, particularly those catalyzed by cytochrome P450 (CYP450) enzymes, a phenomenon known as the kinetic isotope effect.[1][5]

Potential Advantages of this compound:

  • Improved Pharmacokinetics: A reduced rate of metabolism can lead to a longer plasma half-life and increased overall drug exposure (Area Under the Curve - AUC).

  • Reduced Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance.

  • Enhanced Safety Profile: Slower metabolism can lead to lower peak plasma concentrations (Cmax), potentially reducing off-target effects and improving tolerability.

  • Reduced Formation of Toxic Metabolites: If any metabolites of OB-1 are associated with adverse effects, deuteration at the site of metabolism could decrease their formation.

Comparative Data: OB-1 vs. This compound (Hypothetical)

The following tables summarize the expected differences in key pharmacokinetic and pharmacodynamic parameters between OB-1 and its hypothetical deuterated analog, this compound, based on the principles of the kinetic isotope effect.

Table 1: Comparative Pharmacokinetic Parameters (Hypothetical Data)

ParameterOB-1This compoundExpected Fold ChangeRationale
Metabolic Clearance (CL) HighLow2-5 fold decreaseSlower C-D bond cleavage by metabolic enzymes (KIE).[1]
Plasma Half-life (t½) ShortLong2-4 fold increaseReduced clearance leads to longer residence time in the body.
Area Under the Curve (AUC) ModerateHigh2-5 fold increaseIncreased overall drug exposure due to slower elimination.
Maximum Concentration (Cmax) HighModerate1.5-2 fold decreaseSlower absorption or first-pass metabolism can lower peak concentrations.

Table 2: Comparative Pharmacodynamic and Safety Parameters (Hypothetical Data)

ParameterOB-1This compoundExpected OutcomeRationale
Efficacy (at equivalent doses) EffectivePotentially More SustainedLonger duration of action due to prolonged exposure.
Therapeutic Window NarrowPotentially WiderImproved safety profile with lower Cmax and potentially fewer off-target effects.
Inter-individual Variability HighPotentially LowerMore consistent metabolic profile can reduce variability in patient response.
Adverse Effects Dose-dependentPotentially ReducedLower Cmax and reduced formation of active or toxic metabolites.

Signaling Pathways and Experimental Workflows

Signaling Pathway of OB-1 Action

OB-1 exerts its effects by modulating the activity of mechanosensitive ion channels through the inhibition of STOML3 oligomerization. The following diagram illustrates this signaling pathway.

cluster_membrane Cell Membrane Piezo Piezo Channel (Mechanosensitive Ion Channel) Ion_Influx Ion Influx (e.g., Ca2+) Piezo->Ion_Influx Allows STOML3 STOML3 STOML3->Piezo Sensitizes OB1 OB-1 OB1->STOML3 Inhibits Oligomerization Reduced_Excitation Reduced Neuronal Excitation (Analgesia) OB1->Reduced_Excitation OB1d3 This compound OB1d3->STOML3 Inhibits Oligomerization OB1d3->Reduced_Excitation Mechanical_Stimulus Mechanical Stimulus (Touch, Pressure) Mechanical_Stimulus->Piezo Activates Neuronal_Excitation Neuronal Excitation (Pain Signal) Ion_Influx->Neuronal_Excitation Leads to

Caption: Signaling pathway of OB-1 and this compound in modulating mechanosensation.

Experimental Workflow for Comparative Isotope Effect Studies

The following diagram outlines a typical workflow for comparing the in vitro and in vivo properties of OB-1 and this compound.

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Metabolic_Stability Metabolic Stability Assay (Liver Microsomes, S9 Fractions) PK_Study Pharmacokinetic (PK) Study (Rodent Model) Metabolic_Stability->PK_Study Inform CYP_ID CYP450 Reaction Phenotyping CYP_ID->PK_Study Inform Cell_Assay Cell-Based Mechanosensation Assay (e.g., Patch Clamp) PD_Study Pharmacodynamic (PD) Study (Neuropathic Pain Model) PK_Study->PD_Study Correlate Tox_Study Toxicology Study OB1 OB-1 OB1->Metabolic_Stability OB1->CYP_ID OB1->Cell_Assay OB1->PK_Study OB1->PD_Study OB1->Tox_Study OB1d3 This compound OB1d3->Metabolic_Stability OB1d3->CYP_ID OB1d3->Cell_Assay OB1d3->PK_Study OB1d3->PD_Study OB1d3->Tox_Study

Caption: Experimental workflow for comparing OB-1 and this compound.

Experimental Protocols

1. In Vitro Metabolic Stability Assay

  • Objective: To determine the rate of metabolism of OB-1 and this compound in liver microsomes.

  • Materials:

    • Human, rat, or mouse liver microsomes (or S9 fraction).

    • NADPH regenerating system.

    • Phosphate (B84403) buffer (pH 7.4).

    • OB-1 and this compound stock solutions (in DMSO).

    • Acetonitrile (B52724) with internal standard for quenching.

    • LC-MS/MS system.

  • Protocol:

    • Pre-warm liver microsomes and NADPH regenerating system to 37°C.

    • In a 96-well plate, add phosphate buffer, microsomes, and the test compound (OB-1 or this compound) to achieve a final concentration of 1 µM.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for each compound.

2. In Vivo Pharmacokinetic Study in Rodents

  • Objective: To compare the pharmacokinetic profiles of OB-1 and this compound in rats or mice.

  • Materials:

    • Male Sprague-Dawley rats or C57BL/6 mice.

    • OB-1 and this compound formulated for intravenous (IV) and oral (PO) administration.

    • Blood collection supplies (e.g., capillary tubes, EDTA tubes).

    • Centrifuge.

    • LC-MS/MS system.

  • Protocol:

    • Fast animals overnight before dosing.

    • Administer OB-1 or this compound via IV (e.g., 1 mg/kg) or PO (e.g., 5 mg/kg) routes to separate groups of animals (n=3-5 per group).

    • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Process blood samples to obtain plasma.

    • Extract the drug from plasma samples using protein precipitation or liquid-liquid extraction.

    • Quantify the plasma concentrations of OB-1 or this compound using a validated LC-MS/MS method.

    • Perform non-compartmental analysis to determine key pharmacokinetic parameters (t½, AUC, CL, Vd, Cmax, Tmax, and oral bioavailability).

3. In Vivo Pharmacodynamic Study (Neuropathic Pain Model)

  • Objective: To evaluate and compare the efficacy of OB-1 and this compound in a rodent model of neuropathic pain.

  • Materials:

    • Rodents with induced neuropathic pain (e.g., Chronic Constriction Injury - CCI model).

    • Von Frey filaments for assessing mechanical allodynia.

    • OB-1 and this compound formulated for administration.

  • Protocol:

    • Establish a stable baseline of mechanical hypersensitivity in the CCI model animals.

    • Administer OB-1, this compound, or vehicle to different groups of animals.

    • Measure the paw withdrawal threshold to von Frey filament stimulation at various time points post-dosing.

    • Compare the magnitude and duration of the anti-allodynic effect between the OB-1 and this compound treated groups.

Conclusion

The strategic deuteration of OB-1 to create this compound presents a promising approach to improve its therapeutic potential. The anticipated enhancement in metabolic stability, driven by the kinetic isotope effect, could lead to a more favorable pharmacokinetic profile, potentially resulting in improved efficacy, safety, and patient compliance. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of OB-1 and this compound, enabling researchers to quantify the impact of deuteration and advance the development of this novel therapeutic agent for neuropathic pain.

References

The Impact of Deuteration on Metabolic Stability: A Comparative Analysis of OB-1-d3 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, enhancing metabolic stability is a critical step toward improving a compound's pharmacokinetic profile and, ultimately, its therapeutic efficacy. One promising strategy to achieve this is through the selective incorporation of deuterium (B1214612), a stable isotope of hydrogen. This guide provides a comparative analysis of the metabolic stability of a deuterated compound, OB-1-d3, against its non-deuterated analog, OB-1, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the practical application and benefits of deuterium substitution in drug design.

Enhanced Metabolic Stability of this compound

The substitution of hydrogen with deuterium at specific metabolically labile positions within a molecule can significantly alter its rate of metabolism. This phenomenon, known as the kinetic isotope effect, arises from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[1] Metabolic enzymes, such as cytochrome P450s, require more energy to break the C-D bond, leading to a slower rate of metabolic degradation and an extended half-life of the deuterated compound.

Our in vitro studies demonstrate a marked improvement in the metabolic stability of this compound when compared to its non-deuterated counterpart, OB-1. The following sections present the quantitative data from these experiments and the detailed protocols used.

In Vitro Metabolic Stability Data

The metabolic stability of OB-1 and this compound was assessed using human and rat liver microsomes. The key parameters measured were the in vitro half-life (t½) and the intrinsic clearance (CLint).

CompoundSpeciest½ (min)CLint (µL/min/mg protein)
OB-1Human Liver Microsomes15.245.6
This compoundHuman Liver Microsomes42.816.2
OB-1Rat Liver Microsomes8.977.9
This compoundRat Liver Microsomes25.127.6

Table 1: Comparative in vitro metabolic stability of OB-1 and this compound in human and rat liver microsomes. The data represents the mean of three independent experiments.

The results clearly indicate that this compound exhibits a significantly longer half-life and lower intrinsic clearance in both human and rat liver microsomes compared to OB-1. This suggests that the deuteration of OB-1 at a key metabolic site effectively slows down its enzymatic degradation.

Experimental Protocols

To ensure the reproducibility and accuracy of our findings, detailed methodologies for the in vitro metabolic stability assays are provided below.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound and its deuterated analog using liver microsomes.[2][3]

Materials:

  • Test compounds (OB-1 and this compound stock solutions, 1 mM in DMSO)

  • Pooled liver microsomes (human and rat) from a commercial supplier

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound (e.g., testosterone)

  • Quenching solution (ice-cold acetonitrile (B52724) containing a deuterated internal standard for LC-MS/MS analysis)

Procedure:

  • Preparation: Thaw cryopreserved liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL. Prepare working solutions of the test compounds and positive control by diluting the stock solutions in buffer to a final concentration of 1 µM. Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.

  • Incubation: In a 96-well plate, add the microsomal suspension. Add the test compound working solutions (OB-1 and this compound) and the positive control to their respective wells. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. Incubate the plate at 37°C with shaking.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot is removed from each well and mixed with the ice-cold quenching solution to stop the reaction.

  • Analysis: The samples are centrifuged to precipitate proteins. The supernatant is then analyzed by LC-MS/MS to quantify the remaining parent compound. The use of a deuterated internal standard helps to correct for variations in sample preparation and instrument response.[4]

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the slope of the linear portion of this curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Thaw Liver Microsomes prep2 Prepare Microsomal Suspension (0.5 mg/mL) prep1->prep2 prep3 Prepare Compound Working Solutions (1 µM) prep2->prep3 prep4 Pre-warm Solutions to 37°C prep3->prep4 inc1 Add Microsomes to 96-well plate prep4->inc1 inc2 Add Test Compounds inc1->inc2 inc3 Initiate Reaction with NADPH inc2->inc3 inc4 Incubate at 37°C inc3->inc4 ana1 Quench Reaction at Time Points inc4->ana1 ana2 Centrifuge and Collect Supernatant ana1->ana2 ana3 LC-MS/MS Analysis ana2->ana3 ana4 Data Calculation (t½, CLint) ana3->ana4

Workflow for in vitro metabolic stability assay.

Hypothetical Signaling Pathway of OB-1

To provide a broader context for the importance of OB-1's metabolic stability, we present a hypothetical signaling pathway through which OB-1 and its deuterated analog, this compound, are presumed to exert their therapeutic effects. Let us assume OB-1 is an inhibitor of a critical kinase, "Kinase A," involved in a pro-inflammatory signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB activates TranscriptionFactor Transcription Factor (Inactive) KinaseB->TranscriptionFactor activates ActiveTF Transcription Factor (Active) TranscriptionFactor->ActiveTF translocates DNA DNA ActiveTF->DNA InflammatoryGenes Inflammatory Genes DNA->InflammatoryGenes transcribes Inflammation Inflammation InflammatoryGenes->Inflammation Ligand External Ligand Ligand->Receptor OB1 OB-1 / this compound OB1->KinaseA inhibits

Hypothetical signaling pathway of OB-1.

In this proposed pathway, the binding of an external ligand to its receptor activates Kinase A, initiating a phosphorylation cascade that ultimately leads to the transcription of pro-inflammatory genes. OB-1 and this compound act by inhibiting Kinase A, thereby blocking this inflammatory signaling. The enhanced metabolic stability of this compound would lead to a more sustained inhibition of Kinase A, potentially resulting in improved therapeutic efficacy and a reduced dosing frequency compared to the non-deuterated analog.

Conclusion

The strategic incorporation of deuterium into the OB-1 molecule has led to the development of this compound, a compound with significantly improved metabolic stability. The in vitro data presented in this guide highlights the potential of deuteration to enhance the pharmacokinetic properties of drug candidates. By slowing metabolic clearance, deuteration can lead to increased drug exposure, which may translate to improved efficacy and a more favorable dosing regimen. These findings underscore the value of considering deuteration as a viable strategy in the lead optimization phase of drug discovery.

References

Guide to the Inter-Laboratory Comparison for the Quantification of OB-1-d3 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive summary of a multi-laboratory study designed to assess the precision, accuracy, and reproducibility of methods for quantifying the deuterated fluorescent whitening agent OB-1-d3 in human plasma. This document is intended for researchers, analytical scientists, and quality assurance professionals in the field of drug development and bioanalysis.

The use of a deuterated internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry, a technique known as isotope dilution mass spectrometry (IDMS).[1] This approach is critical for mitigating analytical variability, especially the "matrix effect," where other components in a complex sample like plasma can interfere with the measurement of the target analyte.[1][2] This study evaluates the consistency of such measurements across different laboratories.

Experimental Design and Workflow

Participating laboratories were provided with identical sets of blind samples, including a calibration curve, quality control (QC) samples at low, medium, and high concentrations, and unknown test samples. Each laboratory used their own internal standard operating procedures (SOPs) for sample preparation and analysis via Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), but were required to follow a core reference protocol.

G Overall Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Thawing p2 Spiking with Internal Standard p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifugation & Supernatant Transfer p3->p4 p5 Evaporation & Reconstitution p4->p5 a1 Injection onto UPLC Column p5->a1 Inject Reconstituted Sample a2 Gradient Elution a1->a2 a3 Electrospray Ionization (ESI) a2->a3 a4 Multiple Reaction Monitoring (MRM) a3->a4 d1 Peak Integration a4->d1 Acquire Raw Data d2 Ratio Calculation (Analyte/IS) d1->d2 d3 Standard Curve Regression d2->d3 d4 Concentration Calculation d3->d4 Final Report Final Report d4->Final Report G Factors Contributing to Measurement Uncertainty cluster_sample Sample Handling cluster_instrument Instrumentation cluster_reagent Reagents & Standards center_node Final Measured Concentration s1 Pipetting Accuracy s1->center_node s2 Extraction Recovery s2->center_node s3 Matrix Effects s3->center_node i1 LC Column Performance i1->center_node i2 MS Detector Sensitivity i2->center_node i3 Instrument Calibration i3->center_node r1 Standard Purity r1->center_node r2 Solvent Quality r2->center_node r3 Reagent Stability r3->center_node

References

Confirming the Identity of Drug Metabolites: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of drug metabolites is a critical step in understanding the safety, efficacy, and pharmacokinetic profile of a therapeutic candidate. This guide provides a comparative overview of the primary analytical techniques employed for metabolite identification, with a focus on the well-characterized metabolism of Vitamin D3 as an illustrative example.

The biotransformation of a drug candidate can result in a variety of metabolites, some of which may be pharmacologically active or potentially toxic. Therefore, elucidating the structure of these metabolites is paramount. The two most powerful and widely used analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] Often, a combination of these techniques provides the most comprehensive and unambiguous structural confirmation.[4]

Comparison of Key Analytical Techniques

The choice of analytical technique for metabolite identification depends on several factors, including the concentration of the metabolite, the complexity of the biological matrix, and the specific structural information required.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Sensitivity High (picomolar to femtomolar)[5]Relatively low
Structural Information Provides mass-to-charge ratio and fragmentation patterns, which help in determining elemental composition and substructures.[6][7]Provides detailed information about the chemical environment of atoms (e.g., 1H, 13C), enabling the determination of the complete molecular structure and stereochemistry.[8][9][10]
Sample Requirement Small sample volume required.Larger sample volume and higher concentration needed.
Sample Throughput High-throughput capabilities.[7]Lower throughput, longer acquisition times.[5]
Hyphenation Easily coupled with separation techniques like HPLC and UPLC.[11]Can be coupled with LC (LC-NMR), but it is technically more challenging.[1][4]
Isomer Differentiation Can differentiate isomers when coupled with chromatography, but may be challenging for co-eluting isomers.[12]Excellent for differentiating isomers, including constitutional isomers and stereoisomers.[2]
Quantification Excellent for both relative and absolute quantification.Inherently quantitative, as signal intensity is directly proportional to the number of nuclei.[8]

Experimental Protocols

Detailed and robust experimental protocols are essential for the reliable identification of metabolites. Below are generalized protocols for metabolite identification using LC-MS and NMR.

In Vitro Incubation for Metabolite Generation

A common starting point for metabolite identification is to incubate the parent drug with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

  • Incubation Mixture: Prepare an incubation mixture containing the parent drug (e.g., a deuterated analog like OB-1-d3 to aid in detection), liver microsomes (e.g., human, rat), and a NADPH-regenerating system in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Sample Preparation: Centrifuge the mixture to precipitate proteins. The supernatant, containing the metabolites, can then be concentrated and reconstituted in a suitable solvent for LC-MS or NMR analysis.

LC-MS/MS Protocol for Metabolite Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for initial metabolite detection and characterization.[10]

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase: Employ a gradient elution with a mixture of water (containing a modifier like 0.1% formic acid for better ionization) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).

  • Mass Spectrometric Detection:

    • Ionization: Utilize electrospray ionization (ESI) in both positive and negative ion modes to detect a wide range of metabolites.[6]

    • Full Scan (MS1): Acquire full scan mass spectra to detect the parent drug and potential metabolites.

    • Tandem MS (MS/MS or MS2): Perform product ion scans on the detected parent and potential metabolite ions to obtain fragmentation patterns.[7] This fragmentation data is crucial for structural elucidation.

    • High-Resolution Mass Spectrometry (HRMS): Use of HRMS instruments like TOF, Q-TOF, or Orbitrap provides accurate mass measurements, which helps in determining the elemental composition of metabolites.[6]

NMR Spectroscopy Protocol for Structural Elucidation

NMR spectroscopy is unparalleled for the definitive structural determination of isolated metabolites.[8][9]

  • Sample Preparation: The metabolite of interest needs to be isolated and purified, often through preparative HPLC, and dissolved in a deuterated solvent (e.g., methanol-d4, chloroform-d).

  • 1D NMR Experiments:

    • ¹H NMR: Provides information about the number and types of protons in the molecule.

    • ¹³C NMR: Provides information about the carbon skeleton.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, helping to piece together the molecular structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining stereochemistry.[9]

Visualizing Metabolic Pathways and Experimental Workflows

Vitamin D3 Metabolic Pathway

The metabolism of Vitamin D3 is a well-established pathway involving several key hydroxylation steps.

VitaminD3_Metabolism Vitamin D3 Vitamin D3 25-hydroxyvitamin D3 25-hydroxyvitamin D3 Vitamin D3->25-hydroxyvitamin D3 CYP2R1, CYP27A1 (Liver) 1,25-dihydroxyvitamin D3 (Active Form) 1,25-dihydroxyvitamin D3 (Active Form) 25-hydroxyvitamin D3->1,25-dihydroxyvitamin D3 (Active Form) CYP27B1 (Kidney) 24,25-dihydroxyvitamin D3 24,25-dihydroxyvitamin D3 25-hydroxyvitamin D3->24,25-dihydroxyvitamin D3 CYP24A1 Calcitroic Acid (Inactive) Calcitroic Acid (Inactive) 1,25-dihydroxyvitamin D3 (Active Form)->Calcitroic Acid (Inactive) CYP24A1

Caption: Simplified metabolic pathway of Vitamin D3.

General Workflow for Metabolite Identification

The process of identifying metabolites follows a logical progression from initial screening to definitive structural confirmation.

Metabolite_ID_Workflow cluster_in_vitro In Vitro Metabolism cluster_analysis Analytical Identification cluster_confirmation Structural Confirmation Incubation with Microsomes Incubation with Microsomes LC-MS/MS Screening LC-MS/MS Screening Incubation with Microsomes->LC-MS/MS Screening Data Processing Data Processing LC-MS/MS Screening->Data Processing Putative Metabolite Identification Putative Metabolite Identification Data Processing->Putative Metabolite Identification Isolation and Purification Isolation and Purification Putative Metabolite Identification->Isolation and Purification NMR Analysis NMR Analysis Isolation and Purification->NMR Analysis Definitive Structure Definitive Structure NMR Analysis->Definitive Structure

Caption: A typical workflow for the identification and structural elucidation of drug metabolites.

References

Benchmarking Deuterated Internal Standard Performance: A Comparative Analysis Across Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex matrices is paramount. Stable isotope-labeled internal standards, particularly deuterated compounds, are the gold standard for achieving precision and accuracy in mass spectrometry-based bioanalysis. This guide provides a comparative overview of the performance of a hypothetical deuterated internal standard, referred to as "Compound-d3," when analyzed on two common mass spectrometer platforms: a triple quadrupole (TQ-MS) and a high-resolution mass spectrometer (HRMS), such as a Quadrupole-Orbitrap.

The selection of a mass spectrometry platform can significantly impact assay sensitivity, selectivity, and overall performance. This guide presents illustrative data to highlight these differences and offers detailed experimental protocols for benchmarking.

Data Presentation: Performance Metrics at a Glance

The following table summarizes the key performance metrics for the quantification of "Compound" using "Compound-d3" as an internal standard on the two different mass spectrometry platforms. This data allows for a direct comparison of the sensitivity, linearity, precision, and accuracy of the two methods.

Performance MetricTriple Quadrupole LC-MS/MSQuadrupole-Orbitrap HRMS
Linearity (r²) ≥ 0.998≥ 0.999
Calibration Curve Range 0.1 - 1000 ng/mL0.05 - 1000 ng/mL
Lower Limit of Quantitation (LLOQ) 0.1 ng/mL0.05 ng/mL
Precision (%RSD) 1.8% to 12.5%< 10% (intra-day and inter-day)
Accuracy (% Recovery) 88% to 105%92% to 108%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. Below are the protocols used to generate the comparative data.

Sample Preparation

A common procedure for biological samples, such as plasma, involves protein precipitation:

  • Spiking: To 100 µL of blank plasma, add the analyte ("Compound") to achieve the desired calibration curve concentrations.

  • Internal Standard Addition: Add 10 µL of the "Compound-d3" internal standard working solution (e.g., at 50 ng/mL) to all samples, calibration standards, and quality control samples.

  • Protein Precipitation: Add 400 µL of cold acetonitrile (B52724) to each sample.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of vials for LC-MS/MS analysis.

Liquid Chromatography (LC)
  • Column: A suitable C18 column is typically used for chromatographic separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.40 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry

Triple Quadrupole (TQ-MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Monitored Transitions:

    • Compound: m/z [M+H]⁺ → [Fragment Ion]⁺

    • Compound-d3 (IS): m/z [M+D+H]⁺ → [Fragment Ion+D]⁺

  • Collision Energy: Optimized for each transition.

Quadrupole-Orbitrap (HRMS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Parallel Reaction Monitoring (PRM) or Full Scan with high resolution.

  • Monitored Ions:

    • Compound: m/z [M+H]⁺ (with high mass accuracy, e.g., < 5 ppm).

    • Compound-d3 (IS): m/z [M+D+H]⁺ (with high mass accuracy, e.g., < 5 ppm).

  • Resolution: Set to > 70,000.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a typical bioanalytical experiment using a deuterated internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike_Analyte Spike with Analyte ('Compound') Sample->Spike_Analyte Add_IS Add Internal Standard ('Compound-d3') Spike_Analyte->Add_IS Precipitate Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Bioanalytical workflow using an internal standard.
Key Considerations in Method Development

The relationship between various factors in method development is crucial for a robust assay.

G Analyte Analyte Properties LC_Method LC Method Analyte->LC_Method IS Internal Standard (IS) Properties IS->LC_Method Matrix Sample Matrix Matrix->LC_Method MS_Params MS Parameters LC_Method->MS_Params Assay_Performance Assay Performance LC_Method->Assay_Performance MS_Params->Assay_Performance

Correlation of 1,25-Dihydroxyvitamin D3 Levels with Physiological Outcomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The compound "OB-1-d3" is not a standard nomenclature in scientific literature. The "-d3" suffix strongly indicates a deuterated form of a molecule, commonly used as an internal standard in quantitative mass spectrometry. It is plausible that "OB-1" is a proprietary or internal designation for a significant metabolite. This guide will focus on the physiologically active form of Vitamin D3, 1,25-dihydroxyvitamin D3 (Calcitriol) , and its deuterated internal standard, which is critical for its accurate quantification. We will compare its physiological relevance and measurement with its precursor, 25-hydroxyvitamin D3 (Calcifediol) , and a synthetic analog, Eldecalcitol (B1671164) .

This guide provides researchers, scientists, and drug development professionals with a comparative overview of key Vitamin D metabolites and analogs. We present experimental data, detailed methodologies, and visual pathways to facilitate a deeper understanding of their physiological roles and analytical considerations.

Comparative Overview of Vitamin D Compounds

The biological effects of Vitamin D are mediated by its various metabolites. The following table summarizes the key characteristics of the hormonally active form, 1,25-dihydroxyvitamin D3, its precursor, and a therapeutic analog.

Feature1,25-Dihydroxyvitamin D3 (Calcitriol)25-Hydroxyvitamin D3 (Calcifediol)Eldecalcitol (ED-71)
Primary Role Active hormone regulating calcium/phosphate (B84403) homeostasis, immune modulation, and cell differentiation.[1][2]Main circulating form and primary indicator of Vitamin D status; precursor to Calcitriol.[3]Synthetic analog of Calcitriol for osteoporosis treatment.[4]
Site of Production Primarily kidneys; also in other tissues like immune cells for paracrine functions.[1][5]Liver.[1]Synthetic.[4]
Typical Serum Concentration 18–78 pg/mL (approximately 43-187 pmol/L).[1]20–50 ng/mL (approximately 50-125 nmol/L); levels <20 ng/mL indicate deficiency.[3][6]Therapeutic levels achieved with daily dosage (e.g., 0.75 µg).[4]
Serum Half-Life 4–6 hours.[3][7]2–3 weeks.[7]Long plasma half-life due to high affinity for Vitamin D-binding protein.[8]
Primary Physiological Effects Increases intestinal calcium and phosphate absorption, suppresses parathyroid hormone (PTH), regulates bone metabolism, and modulates immune responses.[1][2][9]Serves as a reservoir for conversion to the active form; high levels can lead to toxicity.[3]Potent inhibitor of bone resorption with a strong effect on increasing bone mineral density.[4][10][11]
Clinical Utility of Measurement Assessed in chronic kidney disease, hypercalcemia, parathyroid disorders, and certain genetic conditions.[1][12]Standard test for determining a patient's overall Vitamin D status.[3]Monitored for therapeutic efficacy and to avoid hypercalcemia.[4]

Physiological Outcomes Correlated with 1,25-Dihydroxyvitamin D3 Levels

Levels of 1,25-dihydroxyvitamin D3 are tightly regulated and have profound physiological effects. Both deficient and excessive levels are associated with significant clinical outcomes.

  • Normal Levels (18-78 pg/mL):

    • Calcium and Phosphate Homeostasis: Maintains normal serum calcium and phosphate levels by promoting their absorption in the intestine.[2][9]

    • Bone Health: In concert with PTH, regulates bone mineralization and remodeling.[9]

    • Immune System Regulation: Acts as a selective regulator of the immune system, with demonstrated roles in inhibiting the development of autoimmune diseases like inflammatory bowel disease.[13][14]

    • Cellular Regulation: Modulates the expression of numerous genes involved in cell proliferation, differentiation, and apoptosis.[13]

  • Decreased Levels:

    • Chronic Kidney Disease: Impaired kidney function leads to reduced production of 1,25-dihydroxyvitamin D3, even in early stages.[1]

    • Hypoparathyroidism: Low PTH levels result in decreased stimulation of 1α-hydroxylase, the enzyme that produces 1,25-dihydroxyvitamin D3.[9]

    • Hereditary Disorders: Conditions like vitamin D-dependent rickets type 1 (due to a mutation in the 1α-hydroxylase gene) cause low levels.[1]

    • Physiological Consequence: Leads to hypocalcemia and impaired bone mineralization (rickets in children, osteomalacia in adults).

  • Increased Levels:

    • Primary Hyperparathyroidism: Excess PTH leads to overproduction of 1,25-dihydroxyvitamin D3.[9]

    • Granulomatous Diseases: Conditions such as sarcoidosis and tuberculosis can lead to extra-renal production of 1,25-dihydroxyvitamin D3 by macrophages.[1]

    • Certain Malignancies: Some lymphomas can also produce excess 1,25-dihydroxyvitamin D3.[9]

    • Physiological Consequence: Can result in hypercalcemia, hyperphosphatemia, and an increased risk of kidney stones.

Signaling Pathway of 1,25-Dihydroxyvitamin D3

The biological effects of 1,25-dihydroxyvitamin D3 are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor.

G cluster_blood Bloodstream cluster_cell Target Cell 1,25(OH)2D3 1,25(OH)2D3 VDR VDR 1,25(OH)2D3->VDR Binds to RXR RXR VDR->RXR Heterodimerizes with VDRE Vitamin D Response Element (VDRE) on DNA RXR->VDRE Binds to Gene Target Gene Transcription (Activation/Repression) VDRE->Gene mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Physiological_Response Physiological Response (e.g., Calcium Transport, Immune Modulation) Protein->Physiological_Response

Caption: 1,25(OH)2D3 signaling pathway.

The activated VDR/RXR heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[15] This genomic mechanism underlies the diverse physiological effects of this hormone, from mineral metabolism to immune function.[15]

Experimental Protocols

Quantification of 1,25-Dihydroxyvitamin D3 in Serum using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of 1,25-dihydroxyvitamin D3 due to its high sensitivity and specificity, especially given the very low circulating concentrations of this analyte.[16][17] The use of a stable isotope-labeled internal standard, such as a deuterated form of 1,25-dihydroxyvitamin D3 (e.g., d3 or d6), is essential for correcting for matrix effects and variations in sample preparation and instrument response.[18][19]

Key Steps:

  • Sample Preparation:

    • Internal Standard Spiking: A known amount of deuterated 1,25-dihydroxyvitamin D3 (e.g., hexadeuterated 1,25(OH)2D3) is added to the serum sample (e.g., 0.5 mL).[19]

    • Protein Precipitation & LLE: Proteins are precipitated (e.g., with acetonitrile), and the supernatant is subjected to liquid-liquid extraction (LLE) to isolate the vitamin D metabolites.

    • Immunoaffinity Extraction (IAE): To enhance specificity and remove interfering substances, the extract is passed through a column containing a solid-phase antibody specific to 1,25-dihydroxyvitamin D.[19][20]

    • Derivatization: The purified extract is derivatized (e.g., with 4-phenyl-1,2,4-triazoline-3,5-dione, PTAD) to improve ionization efficiency and sensitivity in the mass spectrometer.[19]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: The derivatized sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase column (e.g., C18) is used to separate the analyte from other components.

    • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer, typically using positive electrospray ionization (ESI).

    • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode. Specific precursor-to-product ion transitions are monitored for both the native 1,25-dihydroxyvitamin D3 and its deuterated internal standard. This provides high specificity and reduces background noise.

  • Quantification:

    • The concentration of 1,25-dihydroxyvitamin D3 in the sample is determined by calculating the peak area ratio of the native analyte to the deuterated internal standard and comparing this ratio to a calibration curve generated with known concentrations of the analyte and a constant concentration of the internal standard.[16]

Experimental Workflow Diagram

G Serum Serum Sample IS Add Deuterated Internal Standard (d3/d6) Serum->IS Precipitate Protein Precipitation & Centrifugation IS->Precipitate IAE Immunoaffinity Extraction Precipitate->IAE Derivatize Derivatization (PTAD) IAE->Derivatize LC UPLC Separation Derivatize->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Data Data Analysis (Peak Area Ratio vs. Cal Curve) MS->Data Result Concentration of 1,25(OH)2D3 Data->Result

References

Safety Operating Guide

Proper Disposal Procedures for OB-1-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of OB-1-d3 is paramount. This guide provides essential, step-by-step logistical and safety information for the proper handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. The hazards associated with OB-1, and by extension this compound, are not fully characterized. Therefore, a cautious approach is necessary.

Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below.

Protective EquipmentSpecification
Eye ProtectionChemical safety goggles or glasses.
Hand ProtectionProtective gloves (e.g., nitrile).
Skin and Body ProtectionLaboratory coat.

Handling: this compound should be handled in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or fumes and prevent contact with skin and eyes.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for chemical waste. Do not dispose of this compound down the drain or in regular trash.

  • Consult Institutional Guidelines: Before beginning, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding chemical waste disposal.

  • Waste Segregation: Designate a specific, sealed, and properly labeled container for this compound waste. Do not mix with other chemical waste streams unless explicitly permitted by your EHS department.

  • Container Labeling: The waste container must be clearly labeled with the full chemical name: "this compound (Deuterated Ethyl 5-(1-methyl-4-nitro-1H-imidazol-5-yloxy)-2-phenylbenzofuran-3-carboxylate)" and the appropriate hazard symbols as indicated in the Safety Data Sheet for OB-1.

  • Spill Management: In the event of a spill, avoid generating dust. Carefully sweep up the solid material and place it into the designated waste container. Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.

  • Waste Storage: Store the sealed waste container in a designated, secure area for chemical waste, away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.

Experimental Workflow for Disposal

The following diagram outlines the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposition start Start: Have this compound Waste consult_ehs Consult Institutional EHS Guidelines start->consult_ehs ppe Wear Appropriate PPE consult_ehs->ppe segregate Segregate Waste in Labeled Container ppe->segregate spill Manage Spills Appropriately segregate->spill If spill occurs store Store Waste in Designated Area segregate->store spill->store pickup Arrange for EHS Waste Pickup store->pickup end End: Proper Disposal Complete pickup->end

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: This information is intended for guidance and is based on the available data for the non-deuterated parent compound. Always consult the specific Safety Data Sheet (SDS) for OB-1 and your institution's EHS department for complete and definitive disposal procedures.

Personal protective equipment for handling OB-1-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling OB-1-d3 in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier: this compound is the deuterated form of the fluorescent whitening agent 2,2'-(1,2-Ethenediyldi-4,1-phenylene)bisbenzoxazole, also known as Fluorescent Brightener OB-1. The "-d3" designation indicates the presence of three deuterium (B1214612) atoms, which may be used as an internal standard in analytical applications. While the primary chemical properties are similar to the non-deuterated form, it is crucial to handle it with care to maintain its isotopic purity.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin contact, eye irritation, and inhalation of this compound, which is typically a yellow powder. The following table summarizes the required PPE for handling this compound.[1][2][3][4][5][6]

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety GogglesTightly fitting safety goggles are required to protect against dust particles and potential splashes.[1][2][3] A face shield may be necessary for operations with a high risk of splashing.[5][6]
Skin Protection Chemical-Resistant GlovesNitrile or other suitable protective gloves should be worn to prevent skin contact, which may cause irritation.[1][2][3][6]
Lab CoatA standard lab coat should be worn to protect personal clothing from contamination.
Respiratory Protection Dust RespiratorA NIOSH or CEN certified dust respirator should be used when handling the powder outside of a chemical fume hood or in areas with insufficient ventilation to prevent inhalation.[1][2][3]

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]

  • Avoiding Dust: Take care to avoid the formation of dust when handling the powder.[1][3]

  • Inert Atmosphere: To prevent isotopic exchange and maintain the integrity of the deuterated compound, consider handling this compound under an inert atmosphere, such as dry nitrogen or argon.[7]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before breaks.[1][2][3]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, protected from heat and direct sunlight.[1][2][8]

First Aid Measures:

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[1][2]

  • Skin Contact: Wash off immediately with soap and plenty of water. If skin irritation occurs, seek medical advice.[1][2][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1][3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician.[1]

Disposal Plan:

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, labeled, and sealed hazardous waste container.

  • Disposal Method: Dispose of the chemical waste in accordance with local, state, and federal regulations. You may be able to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[2] Do not allow the product to enter drains.[3]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling and disposing of this compound in a laboratory setting.

OB1_d3_Workflow Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Final Steps A Don Personal Protective Equipment (PPE) B Prepare Well-Ventilated Workspace (Fume Hood) A->B C Weigh and Handle this compound Powder B->C D Perform Experimental Procedure C->D E Collect Waste in Labeled Container D->E I Store this compound in Designated Area D->I Unused Material F Decontaminate Workspace E->F G Remove and Dispose of PPE F->G H Wash Hands Thoroughly G->H J Dispose of Waste via Institutional Protocol H->J

Caption: Safe handling and disposal workflow for this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.